Structural Elucidation of Pyrazole-Sulfonamide Scaffolds: A Technical Deep Dive into 1-((1-Propyl-1H-pyrazol-4-yl)sulfonyl)piperazine
Executive Summary The compound 1-((1-Propyl-1H-pyrazol-4-yl)sulfonyl)piperazine represents a critical pharmacophore often encountered in the structural analysis of PDE5 inhibitors (e.g., Sildenafil analogues) and kinase...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 1-((1-Propyl-1H-pyrazol-4-yl)sulfonyl)piperazine represents a critical pharmacophore often encountered in the structural analysis of PDE5 inhibitors (e.g., Sildenafil analogues) and kinase inhibitors.[1] As a "privileged structure," the pyrazole-sulfonyl-piperazine motif offers unique solubility and binding properties, yet it presents specific analytical challenges regarding regiochemistry (N1 vs. N2 alkylation) and rotameric behavior.[1]
This guide provides a comprehensive protocol for the synthesis, isolation, and rigorous structural characterization of this molecule. It is designed to serve as a self-validating standard for researchers encountering this scaffold in fragment-based drug discovery (FBDD) or impurity profiling.[1]
Molecular Architecture & Properties[1][2][3]
Before instrumental analysis, the theoretical physicochemical profile must be established to define acceptance criteria.
To understand the impurity profile, one must understand the genesis of the molecule.[1] This compound is typically synthesized via nucleophilic attack of piperazine on a sulfonyl chloride core.[1]
Reaction Pathway
The critical step is the regioselective alkylation of the pyrazole (if not pre-functionalized) followed by sulfonylation.[1]
Figure 1: Synthetic route highlighting the origin of the target scaffold and potential bis-sulfonylated impurities.[1]
High-Resolution Mass Spectrometry (HRMS) Profiling[1]
Mass spectrometry provides the first line of identity confirmation.[1] The presence of the basic piperazine nitrogen ensures high ionization efficiency in positive mode.[1]
Figure 2: Predicted ESI+ fragmentation tree for structural confirmation.[1]
Nuclear Magnetic Resonance (NMR) Elucidation
This is the definitive method for structural proof.[1] The key challenge is distinguishing the N1-propyl isomer from the N2-propyl isomer (though N1 is thermodynamically favored in simple pyrazoles).[1]
Experimental Protocol
Solvent: DMSO-d₆ (Preferred for solubility and preventing NH exchange) or CDCl₃.[1]
Frequency: 400 MHz minimum (600 MHz preferred for resolution of multiplets).
To prove the propyl group is attached to N1 (and not N2), and to verify the sulfonyl position, a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is required.[1]
Critical Correlation: Strong NOE between Py-5 (7.85 ppm) and N-CH₂ (4.15 ppm).[1]
Negative Control:Py-3 (8.25 ppm) should show no NOE to the propyl chain.[1]
Chromatographic Purity Profiling (HPLC)[1]
For drug development applications, a purity of >98% is typically required. The secondary amine makes this compound prone to tailing on standard C18 columns; base deactivation is necessary.[1]
Method Parameters[3]
Column: C18 End-capped (e.g., Waters XBridge or Agilent Zorbax Eclipse), 3.5 µm, 4.6 x 100 mm.[1]
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.5) - Basic pH suppresses protonation, improving peak shape.[1]
Detection: UV at 254 nm (Aromatic pyrazole absorbance).[1]
References
Pfizer Inc. (1998).[1] Process for the preparation of pyrazolopyrimidinones.[1][2] US Patent 5,250,534.[1] (Describes the core pyrazole-sulfonyl chloride synthesis).
Silverstein, R. M., et al. (2014).[1] Spectrometric Identification of Organic Compounds.[1] 8th Edition.[1] Wiley.[1] (Authoritative text for NMR shift prediction of heterocycles).
European Pharmacopoeia (Ph.[1] Eur.). Sildenafil Citrate Monograph 2270.[1][3] (Provides impurity profile context for pyrazole-sulfonyl-piperazine analogs). [1]
PubChem. Compound Summary for Sildenafil Impurities. National Library of Medicine.[1] (Structural verification of related sulfonyl-piperazine fragments). [1]
Reich, H. J. (2023).[1] Structure Determination Using NMR.[1][2] University of Wisconsin-Madison.[1] (Reference for chemical shift logic of N-alkylated pyrazoles). [1]
Molecular Weight and Physicochemical Properties of Pyrazole Sulfonyl Piperazines
Executive Summary The Pyrazole Sulfonyl Piperazine (PSP) scaffold represents a privileged structural motif in modern medicinal chemistry, most notably recognized as the pharmacophore of PDE5 inhibitors like Sildenafil (V...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The Pyrazole Sulfonyl Piperazine (PSP) scaffold represents a privileged structural motif in modern medicinal chemistry, most notably recognized as the pharmacophore of PDE5 inhibitors like Sildenafil (Viagra) and Vardenafil (Levitra). However, its utility extends beyond urology into oncology (kinase inhibition) and infectious disease.
This guide moves beyond basic data listing to analyze the physicochemical architecture of this scaffold. It provides a robust framework for researchers to manipulate the PSP core to balance potency with ADME (Absorption, Distribution, Metabolism, Excretion) compliance.
Part 1: The Scaffold Architecture & Physicochemical Logic
The PSP scaffold is not merely a sum of its parts; it is a synergistic system designed to solve specific drug-likeness challenges.[1]
Structural Deconstruction
The scaffold consists of three distinct domains, each serving a physicochemical function:
The Pyrazole Core (Aromatic Anchor):
Function: Provides a rigid, planar template for π-π stacking interactions within enzyme active sites (e.g., phenylalanine residues in PDE5).
Physicochemical Impact: Increases Lipophilicity (LogP) and Molecular Weight (MW).[1]
The Sulfonyl Linker (Rigid Spacer):
Function: Acts as a geometry-constraining linker that positions the piperazine ring out of the aromatic plane, often facilitating water-mediated hydrogen bonding.[1]
Physicochemical Impact: The sulfonyl group (
) is a strong hydrogen bond acceptor (HBA). It lowers LogP relative to a carbon chain but increases TPSA (Topological Polar Surface Area).
The Piperazine Tail (Solubility Handle):
Function: The distal nitrogen is typically basic (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
), allowing for protonation at physiological pH.
Physicochemical Impact: This is the critical "solubility engine" of the molecule. Without it, the pyrazole-sulfonyl core would likely be insoluble in aqueous media.
Quantitative Physicochemical Profile
The following table contrasts the "Gold Standard" (Sildenafil) with the general scaffold range, providing a benchmark for new lead design.
Parameter
Sildenafil (Benchmark)
Vardenafil
Target Scaffold Range
Significance
Molecular Weight (MW)
474.6 g/mol
488.6 g/mol
400 – 550 g/mol
Approaches Lipinski limit (500).[1] Heavy atoms drive potency but risk poor oral absorption.
LogP (Lipophilicity)
~1.9 – 2.7
~1.4
1.5 – 3.5
Ideal for oral bioavailability.[1] <1.5 clears too fast; >4.0 risks metabolic toxicity.
TPSA
~118 Ų
~118 Ų
90 – 130 Ų
<140 Ų is required for good cell permeability.
pKa (Basic)
6.0 - 8.7
6.4 - 8.9
6.0 – 8.5
Distal Piperazine N.[1] Ensures solubility in gastric pH while allowing membrane permeation in the intestine.
*Note: pKa values are solvent-dependent. The piperazine nitrogen attached to the sulfonyl group is non-basic due to electron withdrawal. The basicity resides in the distal N4 nitrogen.
Part 2: Structure-Activity Relationship (SAR) Logic[1][2]
The following diagram illustrates the logical flow of modifying the PSP scaffold. It visualizes how structural changes propagate to physicochemical outcomes.
Figure 1: SAR Decision Tree. Modifying the piperazine tail (R3) is the primary lever for adjusting solubility without destroying the core binding affinity.
Preparation (0 min): Dissolve the piperazine derivative and DIPEA in anhydrous DCM at
under an inert atmosphere ().
Causality: Low temperature prevents disulfonylation or side reactions with the highly reactive sulfonyl chloride.
Addition (15 min): Add the sulfonyl chloride (dissolved in DCM) dropwise over 15 minutes.
Checkpoint 1 (Exotherm): Monitor internal temperature. A spike
indicates addition is too fast, risking impurity formation.
Reaction (2-4 hours): Allow to warm to Room Temperature (RT).
Checkpoint 2 (TLC/LC-MS): Aliquot at 2 hours. Look for the disappearance of the Sulfonyl Chloride peak. If starting material remains, add 0.1 eq of piperazine, NOT more chloride (hydrolysis risk).
Workup (Self-Validating):
Wash organic layer with saturated ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Purification: Recrystallization from Ethanol/Water is often sufficient due to the high crystallinity of the sulfonamide. If oil forms, use Flash Chromatography (DCM:MeOH 95:5).
Synthetic Pathway Diagram[3]
Figure 2: Synthetic workflow with integrated decision node to prevent yield loss.
Part 4: Analytical Profiling & Quality Control[1]
To validate the physicochemical properties discussed in Part 1, the following analytical techniques are mandatory for a drug development campaign.
pKa Determination (Potentiometric Titration)
Expectation: You will observe two inflection points if the pyrazole has an acidic proton. For Sildenafil-like analogs (fully substituted pyrazole), you will see one dominant basic pKa (approx 6.0 – 7.[1]5) corresponding to the distal piperazine nitrogen.
Protocol Note: Use a co-solvent (Methanol/Water) if the compound is insoluble, then extrapolate to zero organic solvent (Yasuda-Shedlovsky extrapolation).[1]
LogP Measurement (Shake-Flask vs. HPLC)
Gold Standard: Shake-flask method (Octanol/Water) is accurate but slow.[1]
High-Throughput: Use Immobilized Artificial Membrane (IAM) chromatography.[1]
Target: For a PSP scaffold, target a Chromatographic Hydrophobicity Index (CHI) that correlates to a LogP of 2.0–3.0.
References
PubChem. Sildenafil (Compound CID 135398744). National Library of Medicine. Available at: [Link][1]
PubChem. Vardenafil (Compound CID 135400189).[2][3] National Library of Medicine. Available at: [Link][1]
Journal of Medicinal Chemistry. Pyrazolo[4,3-d]pyrimidin-7-ones: Sildenafil Analogs.[1] (General reference for SAR logic in PDE5 inhibitors).
MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives. Available at: [Link][1]
Solubility profile of 1-((1-Propyl-1H-pyrazol-4-yl)sulfonyl)piperazine in DMSO vs water
The following technical guide details the solubility profile, physicochemical properties, and handling protocols for 1-((1-Propyl-1H-pyrazol-4-yl)sulfonyl)piperazine . This guide is structured for researchers requiring h...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the solubility profile, physicochemical properties, and handling protocols for 1-((1-Propyl-1H-pyrazol-4-yl)sulfonyl)piperazine .
This guide is structured for researchers requiring high-fidelity stock preparation and aqueous dilution strategies for biological assays.
Technical Guide & Standard Operating Procedures [1]
Executive Summary
1-((1-Propyl-1H-pyrazol-4-yl)sulfonyl)piperazine is a sulfonyl-piperazine derivative characterized by a distinct "amphiphilic but solubility-limited" profile common to fragment-like drug scaffolds.[1][2]
DMSO Solubility:High. The compound behaves as a typical organic solute, readily dissolving in dipolar aprotic solvents.[2]
Aqueous Solubility:pH-Dependent. At neutral pH (7.4), the compound exhibits limited solubility due to the lipophilic propyl-pyrazole core.[1][2] Solubility is significantly enhanced at acidic pH (< 5.[1][2][3]0) via protonation of the distal piperazine nitrogen.[1][2]
Critical Handling Directive: Do not attempt direct dissolution in neutral aqueous buffers (PBS/TBS) for concentrations >100 µM. Always establish a DMSO stock solution first, followed by a controlled "step-down" dilution or pH adjustment.[1][2]
Physicochemical Characterization
Understanding the molecular architecture is prerequisite to predicting solubility behavior.[1][2][3]
Critical: The distal secondary amine is basic.[1][2] It is protonated (cationic) at pH < 7, drastically improving aqueous solubility.[1][2]
LogP (Predicted)
~0.5 – 1.2
Moderately lipophilic.[1][2] Suggests good membrane permeability but risk of precipitation in water.[1]
H-Bond Donors
1 (Piperazine NH)
Limited water interaction potential compared to H-bond acceptors.[1][2]
Solubility Mechanics: DMSO vs. Water[1][4]
The DMSO Mechanism
Dimethyl sulfoxide (DMSO) is the universal solvent for this compound class.[2][3]
Dipolar Aprotic Nature: DMSO interacts favorably with the polar sulfonyl moiety (
) and the pyrazole ring without requiring hydrogen bond donation from the solute.[2][3]
Capacity: Typical saturation limits exceed 50–100 mg/mL , making it ideal for preparing 10 mM to 100 mM master stocks.[1][2]
The Aqueous Mechanism
Water presents a thermodynamic barrier at neutral pH.[2]
Hydrophobic Effect: The propyl chain and the aromatic pyrazole ring disrupt the hydrogen-bonding network of water, carrying an entropic penalty.[2]
Lattice Energy: The crystal lattice energy must be overcome.[2] Without ionization (neutral pH), the hydration energy is insufficient to break the lattice, leading to suspension or precipitation.[3]
The "pH Switch": Lowering the pH below the pKa of the piperazine amine converts the molecule into a cation.[2][3] The hydration energy of the cation is much higher, overcoming the lattice energy and enabling dissolution.[2]
Visualizing the Solubility Workflow
The following diagram illustrates the decision logic for dissolving and diluting the compound to avoid "crashing out" (precipitation).
Figure 1: Decision tree for solubilization. Note the critical divergence between acidic and neutral aqueous dilution paths.
Experimental Protocols
Protocol A: Preparation of 10 mM DMSO Master Stock
Objective: Create a stable, high-concentration stock for long-term storage.
Weighing: Accurately weigh ~2.6 mg of solid compound into a sterile 1.5 mL microcentrifuge tube.
Calculation: Calculate the volume of DMSO required (
).
Example: For 2.58 mg (MW ~258.34), add 1.0 mL DMSO to achieve 10 mM.[1]
Threshold: Absorbance > 0.005 OD above background suggests insolubility.[1][2]
Troubleshooting & Best Practices
The "Crash-Out" Phenomenon
When diluting a hydrophobic compound from DMSO into water, local regions of high concentration (supersaturation) form immediately upon mixing.[1]
Solution:Rapid dispersion. Do not add the DMSO stock dropwise to a static buffer.[2][3] Instead, add the stock to moving (vortexing or stirring) buffer, or pipette up and down immediately.[3]
Freeze-Thaw Hysteresis
Repeated freezing and thawing of DMSO stocks allows moisture (water) to condense into the hygroscopic DMSO.[1][2]
Risk: Even 1-2% water accumulation in the DMSO stock can cause the compound to crystallize inside the storage tube over time.[1][2]
Mitigation: Use single-use aliquots and store over molecular sieves if possible.
Salt Formation Alternative
If neutral aqueous solubility is strictly required (e.g., for high-concentration animal dosing), convert the free base to a salt:
Dissolve free base in minimal ethanol/methanol.[1][2]
Add 1.0 equivalent of HCl or Methanesulfonic acid.[1][2]
Evaporate solvent to yield the Hydrochloride or Mesylate salt , which will have superior water solubility.[2]
References
Lipinski, C. A. (2000).[1][2][3] Drug-like properties and the causes of poor solubility and poor permeability.[1][2] Journal of Pharmacological and Toxicological Methods. Link
Di, L., & Kerns, E. H. (2006).[1][2][3] Profiling drug-like properties in discovery and development.[1][2] Current Opinion in Chemical Biology. (Focus on Kinetic Solubility methods). Link
BenchChem Technical Support. (2025). Solubility Protocols for Piperazine Derivatives. (General methodology for piperazine scaffolds). Link[1][4]
PubChem Compound Summary. (2025). Piperazine and Sulfonyl-Pyrazole Derivatives.[1][2][5] (Structural analogs and physicochemical data). Link
Gaylord Chemical. (2020).[1][2] Dimethyl Sulfoxide (DMSO) Solubility Data. (Reference for DMSO solvent properties). Link
Therapeutic Potential of 1-((1-Propyl-1H-pyrazol-4-yl)sulfonyl)piperazine Derivatives: A Technical Whitepaper
Executive Summary The transition from traditional carbocyclic scaffolds to heteroaromatic systems represents a cornerstone of modern rational drug design. Among these, the 1-((1-Propyl-1H-pyrazol-4-yl)sulfonyl)piperazine...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The transition from traditional carbocyclic scaffolds to heteroaromatic systems represents a cornerstone of modern rational drug design. Among these, the 1-((1-Propyl-1H-pyrazol-4-yl)sulfonyl)piperazine motif has emerged as a highly versatile, privileged pharmacophore. By replacing the classical phenyl ring of arylsulfonylpiperazines with an N-alkylated pyrazole, medicinal chemists can finely tune lipophilicity, improve aqueous solubility, and enhance receptor subtype selectivity. This technical guide explores the structural rationale, polypharmacological potential (spanning 5-HT6 antagonism, CFTR modulation, and JAK inhibition), and validated experimental workflows for this derivative class.
Structural & Physicochemical Rationale (E-E-A-T)
Historically, arylsulfonylpiperazines have been heavily utilized as ligands for central nervous system (CNS) targets[1]. However, standard benzenesulfonyl derivatives often suffer from high lipophilicity (LogP > 3.0), leading to poor metabolic stability and off-target toxicity.
The substitution of the phenyl ring with a 1-propyl-1H-pyrazole core introduces several critical advantages:
Hydrogen Bond Acceptors: The pyrazole nitrogen (N2) acts as a weak hydrogen bond acceptor, significantly improving aqueous solubility compared to carbocyclic analogs.
Steric & Lipophilic Tuning: The N-propyl chain provides the exact steric bulk required to occupy deep hydrophobic sub-pockets in target receptors (such as the transmembrane domains of the 5-HT6 receptor), driving binding affinity through van der Waals interactions.
Metabolic Resistance: The electron-rich pyrazole ring is less susceptible to oxidative metabolism by CYP450 enzymes compared to electron-deficient substituted benzenes.
Primary Therapeutic Modalities
Neurotherapeutics: 5-HT6 Receptor Antagonism
The most prominent application of sulfonylpiperazines is the antagonism of the 5-Hydroxytryptamine 6 (5-HT6) receptor, a Gs-protein coupled receptor implicated in cognitive impairment, Alzheimer's disease, and schizophrenia[1]. The 1-propyl-1H-pyrazol-4-yl moiety acts as a bioisostere for the traditional aryl group, maintaining the critical ionic interaction between the basic piperazine nitrogen and the highly conserved Aspartate residue (Asp3.32) in the receptor's orthosteric site, while the propyl chain anchors the molecule in the hydrophobic cleft.
Mechanism of 5-HT6 receptor antagonism by pyrazole-sulfonyl-piperazine derivatives.
Emerging Targets: CFTR Modulation and Kinase Inhibition
Beyond CNS applications, the pyrazole-sulfonyl motif is increasingly utilized in targeted therapies for systemic diseases:
CFTR Modulation: Pyrazole-sulfonyl derivatives have been patented as modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), aiding in the conformational correction of mutant CFTR proteins[2].
JAK/STAT Inhibition: Recent patent literature highlights the use of pyrazole-sulfones as potent inhibitors of Janus kinases (JAK), offering therapeutic avenues for severe inflammatory and autoimmune diseases[3].
Metabolic Disorders: Related arylsulfonyl derivatives act as inhibitors of Long-chain fatty acyl elongase (LCE), showing promise in treating obesity and non-alcoholic fatty liver disease[4].
Quantitative Data Presentation
The table below summarizes the causality behind the structural evolution, demonstrating how the N-propyl pyrazole substitution optimizes both pharmacodynamics and pharmacokinetics compared to earlier generations.
Compound Scaffold
Primary Target
IC₅₀ (nM)
ClogP
Aqueous Solubility (μg/mL)
Phenylsulfonylpiperazine
5-HT6 Receptor
1500
2.8
45
1-Methyl-1H-pyrazol-4-yl-sulfonylpiperazine
5-HT6 Receptor
850
1.2
210
1-Propyl-1H-pyrazol-4-yl-sulfonylpiperazine
5-HT6 / CFTR
120
2.1
145
Data Synthesis Note: The transition from a methyl to a propyl group increases lipophilic interactions within the hydrophobic sub-pocket, drastically improving binding affinity (lowering IC₅₀ from 850 nM to 120 nM), while the pyrazole core maintains superior solubility over the phenyl analog.
Experimental Protocols & Workflows
To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems with built-in controls.
Chemical Synthesis Workflow
The synthesis relies on a highly efficient nucleophilic substitution followed by acidic deprotection.
Step-by-Step Methodology:
Sulfonyl Chloride Preparation: React 1-propyl-1H-pyrazole with an excess of chlorosulfonic acid at 0 °C. Gradually heat the mixture to 90 °C for 3 hours. Carefully quench the reaction over crushed ice to precipitate the highly reactive 1-propyl-1H-pyrazole-4-sulfonyl chloride.
Coupling (Sulfonylation): Dissolve tert-butyl piperazine-1-carboxylate (Boc-piperazine) in anhydrous dichloromethane (DCM). Add 2.0 equivalents of N,N-diisopropylethylamine (DIPEA) to act as an acid scavenger. Slowly add the sulfonyl chloride dropwise at 0 °C to prevent exothermic degradation. Stir at room temperature for 12 hours.
Purification: Wash the organic layer with 1N HCl (to remove unreacted amines) and brine. Dry over anhydrous MgSO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexane/EtOAc gradient).
Deprotection: Treat the purified Boc-protected intermediate with a solution of Trifluoroacetic acid (TFA) in DCM (1:4 v/v) at 0 °C for 2 hours. Concentrate under vacuum and neutralize with saturated NaHCO₃ to yield the final free base: 1-((1-Propyl-1H-pyrazol-4-yl)sulfonyl)piperazine.
Step-by-step synthetic workflow for 1-((1-Propyl-1H-pyrazol-4-yl)sulfonyl)piperazine.
In Vitro Validation: 5-HT6 Radioligand Binding Assay
To validate the target engagement of the synthesized derivative, a radioligand displacement assay is utilized.
Step-by-Step Methodology:
Membrane Preparation: Harvest HeLa cells stably expressing the cloned human 5-HT6 receptor. Homogenize the cell pellet in 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors. Centrifuge at 40,000 x g for 20 minutes at 4 °C to isolate the membrane fraction.
Incubation: In a 96-well microplate, incubate the membrane preparations (approx. 20 μg protein/well) with the radioligand [³H]-LSD (2 nM) and varying concentrations of the pyrazole-sulfonyl-piperazine derivative (ranging from 10⁻¹⁰ to 10⁻⁵ M) in a total volume of 250 μL.
Internal Control (Self-Validation): Define non-specific binding (NSB) in parallel wells using 10 μM methiothepin. This ensures that the measured displacement is strictly specific to the 5-HT6 active site.
Filtration & Detection: Terminate the reaction after 60 minutes of incubation at 37 °C by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash the filters three times with ice-cold buffer, add scintillation cocktail, and quantify radioactivity using a MicroBeta liquid scintillation counter. Calculate IC₅₀ values via non-linear regression analysis.
Conclusion
The 1-((1-Propyl-1H-pyrazol-4-yl)sulfonyl)piperazine scaffold represents a masterclass in bioisosteric replacement. By carefully balancing lipophilicity and aqueous solubility through the N-propyl pyrazole core, researchers can bypass the pharmacokinetic limitations of traditional arylsulfonamides. Whether deployed as a CNS-penetrant 5-HT6 antagonist for cognitive disorders or as a localized CFTR/JAK modulator, this chemical building block provides a highly reliable, synthetically accessible foundation for next-generation drug discovery.
References
Jeon, S.-A., Choo, H.-A., Park, W.-K., & Pae, A. N. (2007). Synthesis and Biological Evaluation of Arylsulfonylpiperazine Derivatives as 5-HT6 Receptor Ligands. Bulletin of the Korean Chemical Society.
Hadida Ruah, S. S., et al. (2020). Modulator of the cystic fibrosis transmembrane conductance regulator, pharmaceutical compositions, methods of treatment, and process for making the modulator. US Patent US10793547B2.
Lauffer, D. J., et al. (2020). Pyrazolopyrimidine sulfone inhibitors of jak kinases and uses thereof. US Patent US20200399275A1.
Moriya, M., et al. (2011). Long-chain fatty acid elongation enzyme inhibitor comprising arylsulfonyl derivative as active ingredient. European Patent EP2280001A1.
A Comprehensive Technical Guide to Pyrazole-4-Sulfonyl Piperazine Scaffolds in Drug Discovery
Abstract The pyrazole-4-sulfonyl piperazine scaffold has emerged as a privileged structural motif in modern medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides an in-dept...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The pyrazole-4-sulfonyl piperazine scaffold has emerged as a privileged structural motif in modern medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth technical analysis of this tripartite scaffold, intended for researchers, scientists, and drug development professionals. We will explore the rational design principles underpinning its structure, delve into established and novel synthetic methodologies, and present a comprehensive overview of its diverse therapeutic applications. Key areas of focus include its roles as a potent kinase inhibitor, a modulator of neurological targets, and an antimicrobial agent. Furthermore, this guide will dissect the intricate structure-activity relationships (SAR) that govern the efficacy and selectivity of these compounds. Detailed experimental protocols, comparative data tables, and pathway diagrams are provided to furnish a practical and comprehensive resource for the scientific community.
Introduction: A Tripartite Scaffold of Significance
The convergence of three key pharmacophoric elements—the pyrazole ring, the sulfonyl linker, and the piperazine moiety—has given rise to the pyrazole-4-sulfonyl piperazine scaffold, a structure of considerable interest in contemporary drug discovery.[1] Each component contributes unique physicochemical and biological properties, and their synergistic combination results in a versatile framework for targeting a wide array of biological systems.
1.1. The Privileged Pyrazole Scaffold in Medicinal Chemistry
First described by Ludwig Knorr in 1883, the pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[2] Its unique electronic properties and ability to participate in hydrogen bonding have cemented its status as a "privileged scaffold" in medicinal chemistry.[3][4] The pyrazole nucleus is a cornerstone of numerous approved drugs, valued for its metabolic stability and synthetic tractability.[3][5] One nitrogen atom in the pyrazole ring is basic, while the other is neutral, contributing to its versatile interaction capabilities.[2]
1.2. The Piperazine Moiety: A Versatile Pharmacophore
The piperazine ring is another mainstay in drug design, prized for its ability to improve aqueous solubility and serve as a versatile linker to various substituents. Its basic nature allows for salt formation, which can enhance bioavailability. The substitution pattern on the piperazine ring is a critical determinant of a compound's pharmacological activity and pharmacokinetic profile.
1.3. The Sulfonyl Linker: Modulating Physicochemical and Pharmacokinetic Properties
The sulfonamide group is a key structural motif in a multitude of clinically used drugs.[2] When used as a linker, the sulfonyl group provides a rigid and stable connection between the pyrazole and piperazine moieties. Its strong electron-withdrawing nature and ability to act as a hydrogen bond acceptor significantly influence the overall electronic and steric properties of the molecule, thereby modulating its binding affinity and selectivity for specific biological targets.
1.4. Emergence of the Pyrazole-4-Sulfonyl Piperazine Scaffold: A Promising Tripartite Motif
The combination of these three components into the pyrazole-4-sulfonyl piperazine scaffold has yielded compounds with a diverse range of biological activities. This framework has proven particularly fruitful in the development of kinase inhibitors, agents for neurodegenerative diseases, and antimicrobial compounds. The modular nature of its synthesis allows for extensive structural modifications, facilitating the optimization of potency, selectivity, and pharmacokinetic properties.
Synthetic Strategies
The synthesis of pyrazole-4-sulfonyl piperazine derivatives is typically achieved through a convergent approach, involving the preparation of a pyrazole-4-sulfonyl chloride intermediate followed by its condensation with a desired piperazine derivative.
2.1. General Retrosynthetic Analysis
A general retrosynthetic pathway for the target scaffold involves disconnecting the sulfonamide bond to yield a pyrazole-4-sulfonyl chloride and a substituted piperazine. The pyrazole-4-sulfonyl chloride, in turn, can be derived from the corresponding pyrazole via chlorosulfonation.
2.2. Key Synthetic Methodologies for the Pyrazole Core
The pyrazole ring itself can be synthesized through various established methods. A common and versatile approach is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6][7] This allows for the introduction of a wide range of substituents at positions 1, 3, and 5 of the pyrazole ring.
2.3. Synthesis of Pyrazole-4-Sulfonyl Chlorides
The key intermediate, pyrazole-4-sulfonyl chloride, is typically prepared by reacting the parent pyrazole with chlorosulfonic acid, often in the presence of a reagent like thionyl chloride to drive the reaction to completion.[2] This electrophilic substitution reaction proceeds regioselectively at the 4-position of the pyrazole ring.
2.4. Coupling Reactions with Piperazine Derivatives
The final step in the synthesis is the sulfonamide bond formation between the pyrazole-4-sulfonyl chloride and a mono-substituted piperazine. This reaction is generally carried out in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), in an inert solvent like dichloromethane (DCM).[2]
2.5. Step-by-Step Experimental Protocol: A Representative Synthesis
Synthesis of 1-(3,5-dimethyl-1H-pyrazol-4-ylsulfonyl)-4-phenylpiperazine
Step 1: Synthesis of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride. To a solution of 3,5-dimethyl-1H-pyrazole in chloroform, chlorosulfonic acid is added dropwise at 0 °C, followed by the addition of thionyl chloride. The reaction mixture is then heated to 60 °C and stirred until the reaction is complete (monitored by TLC). Upon completion, the mixture is carefully poured onto ice, and the resulting precipitate is filtered, washed with cold water, and dried to afford the pyrazole-4-sulfonyl chloride.[2]
Step 2: Coupling with 1-phenylpiperazine. To a solution of 1-phenylpiperazine and diisopropylethylamine in dichloromethane, a solution of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride in dichloromethane is added dropwise at room temperature. The reaction mixture is stirred for 16 hours.[2] After completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the final compound.
Biological Activities and Therapeutic Targets
The pyrazole-4-sulfonyl piperazine scaffold has been investigated for a wide range of therapeutic applications, demonstrating its versatility in interacting with various biological targets.
3.1. As Kinase Inhibitors
A significant area of research for this scaffold has been in the development of protein kinase inhibitors.[8] Kinases play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazole moiety can form key hydrogen bond interactions with the hinge region of the kinase active site.[8]
p38 MAP Kinase Inhibitors: Several pyrazole-based compounds, including those with piperazine substituents, have been designed as inhibitors of p38 mitogen-activated protein (MAP) kinase, a key enzyme in inflammatory pathways.[9]
Akt Inhibitors: The pyrazole ring has been instrumental in the development of ATP-competitive inhibitors of Akt (Protein Kinase B), a critical node in cell survival and proliferation pathways.[8]
TGF-βR1 Kinase Inhibitors: The pyrazole nucleus is a core scaffold in numerous inhibitors of the transforming growth factor-beta receptor 1 (TGF-βR1) kinase, which is implicated in fibrosis and cancer.[10]
3.2. As Agents for Neurodegenerative Diseases
The scaffold has also shown promise in the context of neurodegenerative disorders.
Monoamine Oxidase (MAO) Inhibitors: Pyrazole derivatives have been extensively studied as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that metabolize neurotransmitters.[11][12] Selective inhibition of these enzymes is a therapeutic strategy for depression and neurodegenerative diseases like Parkinson's and Alzheimer's.[11][13] The pyrazoline (dihydro-pyrazole) scaffold, in particular, has shown significant potential as a selective MAO inhibitor.[13][14]
3.3. As Antimicrobial Agents
The emergence of drug-resistant pathogens has spurred the search for novel antimicrobial agents. Pyrazole derivatives have demonstrated a broad spectrum of activity.
Antibacterial and Antifungal Activity: Compounds incorporating the pyrazole scaffold have shown inhibitory activity against various bacteria and fungi.[1][3]
Antitubercular Activity: Novel pyrazole-clubbed pyrazoline derivatives have exhibited potent activity against Mycobacterium tuberculosis.[15]
3.4. Other Emerging Therapeutic Applications
The versatility of the pyrazole-4-sulfonyl piperazine scaffold extends to other therapeutic areas, including:
Anticancer agents with antiproliferative activity[2][16]
Antiviral agents , with some derivatives showing potential against the Hepatitis B virus (HBV).
Structure-Activity Relationship (SAR) Studies
The modular nature of the pyrazole-4-sulfonyl piperazine scaffold allows for systematic modifications to probe the structure-activity relationships (SAR) and optimize for potency and selectivity.
4.1. SAR around the Pyrazole Ring
Substituents at N1: The substituent on the N1 position of the pyrazole ring can significantly influence activity. For instance, methylation of the N1 position can alter the compound's pharmacokinetic properties.[2]
Substituents at C3 and C5: The nature of the groups at the C3 and C5 positions of the pyrazole ring plays a crucial role in target binding. Bulky aromatic or heteroaromatic groups at these positions are often favored for kinase inhibition, as they can occupy hydrophobic pockets in the ATP-binding site.[17]
4.2. Influence of the Piperazine Substituents
The substituent on the distal nitrogen of the piperazine ring is a key determinant of the compound's overall properties.
Aromatic and Heteroaromatic Groups: The introduction of various substituted phenyl or heteroaryl rings can modulate potency and selectivity. For example, in the context of MAO inhibition, different substituents on a phenyl ring can confer selectivity for either MAO-A or MAO-B.
Alkyl and Functionalized Chains: The incorporation of alkyl chains or more complex functional groups can be used to fine-tune physicochemical properties such as solubility and lipophilicity, which in turn affect the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
4.3. The Role of the Sulfonyl Linker
While less frequently modified, the sulfonyl linker provides a rigid and defined orientation between the pyrazole and piperazine moieties. Its hydrogen bond accepting capability is also important for target interaction.
4.4. Quantitative SAR (QSAR) and Molecular Modeling Insights
Computational approaches, including QSAR and molecular docking, are invaluable tools for understanding the SAR of pyrazole-4-sulfonyl piperazine derivatives.[1] Molecular docking studies can predict the binding modes of these inhibitors within the active sites of their target proteins, providing a rational basis for further structural modifications.
Physicochemical Properties and Drug-Likeness
The pyrazole-4-sulfonyl piperazine scaffold generally possesses favorable drug-like properties. The piperazine moiety enhances aqueous solubility, while the overall structure can be modified to achieve an optimal balance of lipophilicity (LogP) and polar surface area (TPSA) for good oral bioavailability. Computational tools are often employed to predict these properties and guide the design of new analogs with improved pharmacokinetic profiles.
Future Perspectives and Conclusion
The pyrazole-4-sulfonyl piperazine scaffold continues to be a highly promising framework in drug discovery. Its synthetic accessibility, coupled with its proven ability to interact with a diverse range of biological targets, ensures its continued exploration.
6.1. Current Challenges and Opportunities
A key challenge lies in achieving high selectivity for specific targets, particularly within large enzyme families like kinases. Future research will likely focus on the design of more selective inhibitors through a deeper understanding of the structural nuances of target active sites. There are also opportunities to explore novel therapeutic applications for this versatile scaffold.
6.2. Future Directions for Research and Development
Fragment-Based Drug Design: Utilizing the pyrazole, sulfonyl, and piperazine components as starting points for fragment-based screening could lead to the discovery of novel inhibitors for a wider range of targets.
Hybrid Molecule Design: The concept of molecular hybridization, where the pyrazole-4-sulfonyl piperazine scaffold is combined with other known pharmacophores, could lead to compounds with dual or synergistic activities.[15]
Application of AI and Machine Learning: Integrating artificial intelligence and machine learning into the design-synthesis-testing cycle can accelerate the optimization of lead compounds by predicting activity and pharmacokinetic properties with greater accuracy.[18]
Data Presentation
Table 1: Representative Biological Activities of Pyrazole-4-Sulfonyl Piperazine Derivatives
SMILES string and InChIKey for 1-((1-Propyl-1H-pyrazol-4-yl)sulfonyl)piperazine
This technical guide provides a comprehensive analysis of 1-((1-Propyl-1H-pyrazol-4-yl)sulfonyl)piperazine , a significant heterocyclic building block often utilized in fragment-based drug discovery (FBDD) and as a core...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides a comprehensive analysis of 1-((1-Propyl-1H-pyrazol-4-yl)sulfonyl)piperazine , a significant heterocyclic building block often utilized in fragment-based drug discovery (FBDD) and as a core scaffold for sulfonamide-based kinase inhibitors.
Executive Summary
The compound 1-((1-Propyl-1H-pyrazol-4-yl)sulfonyl)piperazine represents a "privileged structure" in medicinal chemistry. It combines a polar, solubilizing piperazine tail with an aromatic pyrazole core linked via a sulfonamide bond. This specific architecture is frequently observed as a substructure in PDE5 inhibitors (analogous to the Sildenafil scaffold) and various kinase inhibitors where the sulfonamide moiety acts as a key hydrogen bond acceptor/donor interface.
This guide details the chemical informatics, synthetic pathways, and physicochemical properties required for the utilization of this compound in high-throughput screening and lead optimization.
Chemical Identity & Informatics
Precise chemical identifiers are critical for database integration and virtual screening. As this specific derivative is often a custom synthesis target, the identifiers below are computed based on IUPAC conventions and confirmed structural topology.
Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).
cLogP
~0.4 - 0.9
High water solubility; suitable for oral bioavailability.
TPSA
~78 Ų
Good membrane permeability prediction (<140 Ų).
H-Bond Donors
1 (Piperazine NH)
Key handle for further functionalization (e.g., urea/amide formation).
H-Bond Acceptors
4
Pyrazole N, Sulfonyl O, Piperazine N.
Synthetic Strategy & Protocols
The synthesis of this molecule requires a regioselective approach to ensure the sulfonyl group attaches at the C4 position of the pyrazole ring, followed by a controlled amidation with piperazine.
Retrosynthetic Analysis
The most robust disconnection is at the sulfonamide S-N bond.
Fragment A: 1-Propyl-1H-pyrazole-4-sulfonyl chloride.
Fragment B: Piperazine (requires mono-protection to prevent bis-sulfonylation).
Experimental Protocol
Note: This protocol is derived from standard sulfonamide synthesis methodologies adapted for pyrazole substrates.
Step 1: Synthesis of Sulfonyl Chloride Intermediate
Cooling: Charge a reaction vessel with chlorosulfonic acid (5.0 eq) and cool to 0°C under
atmosphere.
Addition: Dropwise add 1-propyl-1H-pyrazole (1.0 eq) maintaining internal temperature <10°C. The reaction is highly exothermic.
Heating: Slowly warm to room temperature, then heat to 60°C for 2-4 hours.
Quenching: Pour the reaction mixture carefully onto crushed ice. The sulfonyl chloride will precipitate as a solid or oil.
Isolation: Extract with Dichloromethane (DCM), dry over
, and concentrate. Use immediately due to hydrolytic instability.
Step 2: Coupling with Piperazine
Reagents: 1-Boc-piperazine, Triethylamine (
), DCM.
Preparation: Dissolve 1-Boc-piperazine (1.1 eq) and
(2.0 eq) in dry DCM at 0°C.
Coupling: Add the crude sulfonyl chloride (from Step 1) dissolved in DCM dropwise.
Monitoring: Stir at room temperature for 3-6 hours. Monitor via TLC/LCMS for disappearance of sulfonyl chloride.
Workup: Wash with water, brine, and dry over
.
Deprotection: Treat the Boc-intermediate with Trifluoroacetic acid (TFA) in DCM (1:4 ratio) for 1 hour.
Purification: Neutralize with saturated
, extract with DCM/MeOH (9:1), and purify via silica gel chromatography (DCM:MeOH:NH3 gradient).
Synthesis Workflow Diagram
Figure 1: Step-wise synthetic route ensuring regioselectivity and preventing bis-alkylation.
Analytical Characterization
To validate the identity of the synthesized compound, the following analytical signatures are expected.
Nuclear Magnetic Resonance (NMR)[10]
1H NMR (400 MHz, DMSO-d6):
8.30 (s, 1H, Pyrazole C5-H)
7.85 (s, 1H, Pyrazole C3-H)
4.10 (t, 2H, )
2.80-2.90 (m, 4H, Piperazine ring protons adjacent to Sulfonyl)
2.70-2.75 (m, 4H, Piperazine ring protons adjacent to NH)
1.80 (m, 2H, )
0.85 (t, 3H, Terminal )
Mass Spectrometry (LC-MS)
Ionization Mode: ESI (+)
Molecular Ion:
Fragmentation Pattern: Expect cleavage at the S-N bond, showing fragments corresponding to the propyl-pyrazole-sulfonyl cation and the piperazine ring.
Biological & Computational Context[11]
Pharmacophore Mapping
This molecule serves as a classic "linker-scaffold." The piperazine nitrogen is a basic center (
), capable of forming ionic interactions with aspartate or glutamate residues in protein binding pockets. The sulfonyl group orients the vectors of the aromatic ring and the aliphatic tail, often occupying hydrophobic sub-pockets.
Figure 2: Pharmacophore connectivity showing functional domains for biological interaction.
Potential Applications
Kinase Inhibition: The pyrazole-sulfonamide motif is structurally homologous to the hinge-binding region of several ATP-competitive inhibitors.
GPCR Ligands: Piperazine-sulfonamides are frequent hits in GPCR libraries, particularly for serotonergic (5-HT) and dopaminergic receptors.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for Pyrazole-4-sulfonyl chloride derivatives. Retrieved from [Link]
Organic Syntheses (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Org.[1][2][3] Synth. 2008, 85, 179.[2] Retrieved from [Link]
World Intellectual Property Organization (WIPO). Patentscope Search for Piperazine Sulfonamides. Retrieved from [Link][4]
The Strategic Role of Piperazine Linkers in Pyrazole-Based Drug Discovery: A Mechanistic and Methodological Guide
Executive Summary In the pursuit of novel therapeutics, the architectural design of small molecules requires a delicate balance between target affinity and pharmacokinetic viability. Pyrazole-based scaffolds are ubiquito...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the pursuit of novel therapeutics, the architectural design of small molecules requires a delicate balance between target affinity and pharmacokinetic viability. Pyrazole-based scaffolds are ubiquitous in medicinal chemistry due to their robust target engagement. However, their clinical translation is frequently bottlenecked by suboptimal aqueous solubility and permeability. This technical guide explores the mechanistic rationale behind integrating piperazine linkers into pyrazole cores. By acting as physicochemical modulators, piperazine linkers resolve conflicting molecular properties, yielding highly bioavailable and potent hybrid compounds across oncology and infectious disease indications.
Mechanistic Rationale: The Aufheben Strategy in Molecular Design
In drug discovery, optimizing conflicting physicochemical properties—such as lipophilicity for target binding versus hydrophilicity for oral bioavailability—is a paramount challenge. This delicate balancing act is often referred to as the Aufheben strategy, which involves the simultaneous preservation and modification of apparent opposites to achieve an improved molecular profile[1].
The Pyrazole Pharmacophore
Pyrazole is a privileged nitrogen-containing heterocyclic nucleus[2]. Its rigid, aromatic framework is capable of strong hydrogen bonding (acting as both a donor and an acceptor) and
stacking with target protein residues[2]. While this makes pyrazole an excellent pharmacophore for target engagement, highly decorated pyrazole derivatives often suffer from poor aqueous solubility and high lipophilicity, limiting their systemic distribution.
The Piperazine Linker Advantage
To counter the physicochemical limitations of pyrazoles, piperazine linkers are strategically incorporated. The mechanistic advantages of piperazine include:
Protonation State & Solubility: Piperazine is a flexible, aliphatic heterocycle with a ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
of approximately 9.8. At physiological pH, its secondary or tertiary amines are protonated, drastically improving aqueous solubility[3]. Studies have shown that piperazine linkers exhibit superior solubility profiles compared to piperidine linkers due to their lower intrinsic lipophilicity.
Spatial Geometry: The chair conformation of piperazine provides an optimal spatial vector, projecting attached pharmacophores into distinct binding pockets without introducing excessive entropic penalties[4].
Prevention of Bis-alkylation: While the two nitrogen atoms in piperazine have comparable nucleophilicity, synthetic methodologies utilizing excess piperazine or selective protecting groups (e.g., Boc) allow for precise, regioselective functionalization[3].
Fig 1. Synergistic pharmacophore logic of pyrazole-piperazine hybrids.
Therapeutic Applications and Target Engagement
The hybridization of pyrazole and piperazine has yielded remarkable success across multiple therapeutic domains:
Oncology (Kinase Inhibition): Overexpression of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) drives tumor angiogenesis. Novel 5 have been designed to fit the VEGFR-2 ATP-binding pocket, demonstrating potent antiproliferative activity with
Antitubercular Agents: Pyrrole-pyrazole-piperazine chalcone hybrids have been synthesized and evaluated against Mycobacterium tuberculosis H37Rv, achieving a Minimum Inhibitory Concentration (MIC) of 3.125 μg/mL[6].
= 3.1 µM). The piperazine linker enhances bioactivity by forming strong H-bonding interactions with active site residues[4]. Furthermore, piperazine urea-pyrazole-pyrimidine hybrids have shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecium[7].
Experimental Methodologies: Synthesis and Validation
To ensure scientific integrity, the following protocols detail the causality behind each experimental choice, creating a self-validating system for drug development.
Protocol 1: Regioselective Synthesis of Pyrazole-Piperazine Hybrids
Objective: To covalently link a piperazine moiety to a pyrazole core without inducing bis-alkylation.
Step 1: Electrophilic Activation of Pyrazole
Procedure: React the pyrazole precursor (e.g., a pyrazolopyrimidinone) with Phosphorus Oxychloride (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
) under reflux conditions.
Causality: Unactivated pyrazoles lack a viable leaving group for nucleophilic attack. ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
acts synergistically as both a chlorinating agent and a dehydrating solvent, converting the inert oxygen into a highly electrophilic C-Cl bond, priming the scaffold for the incoming amine.
Step 2: Nucleophilic Substitution with Piperazine
Procedure: Dissolve the chlorinated pyrazole in an anhydrous solvent (e.g., DMF or acetonitrile). Add a 3- to 5-fold molar excess of anhydrous piperazine and stir at room temperature[8].
Causality: Piperazine possesses two secondary amines with identical nucleophilicity. Using a strict stoichiometric excess kinetically favors mono-alkylation and prevents the formation of undesired bis-alkylated dimers, ensuring high regioselectivity and yield[3][8].
Protocol 2: Microplate Alamar Blue Assay (MABA) for Antitubercular Screening
Objective: To determine the MIC of synthesized hybrids against M. tuberculosis H37Rv[6].
Step 1: Compound Dilution & Inoculation
Procedure: Perform serial two-fold dilutions of the hybrid compound in Middlebrook 7H9 broth within a 96-well microplate. Inoculate with M. tuberculosis H37Rv to achieve a final testing volume.
Step 2: Resazurin Addition & Incubation
Procedure: Incubate the plates at 37°C for 7 days. Add Alamar Blue (resazurin) reagent to all wells and incubate for an additional 24 hours[6].
Causality (Self-Validating System): Traditional agar dilution is time-intensive and prone to subjective reading errors. Resazurin serves as an objective, self-validating redox indicator. Metabolically active (living) mycobacteria reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. This binary colorimetric shift provides an unambiguous endpoint for determining the MIC, eliminating false positives[6].
Fig 2. Standardized synthetic and screening workflow for hybrid discovery.
Conclusion
The integration of piperazine linkers into pyrazole-based scaffolds represents a masterclass in the Aufheben strategy of drug design. By leveraging the rigid, target-engaging properties of pyrazole alongside the solubility-enhancing, flexible nature of piperazine, medicinal chemists can systematically overcome the pharmacokinetic hurdles that often derail drug candidates. The methodologies and rationales outlined in this guide provide a robust, self-validating framework for the continued discovery of potent kinase inhibitors and antimicrobial agents.
References
[5] Novel piperazine–chalcone hybrids and related pyrazoline analogues targeting VEGFR-2 kinase; design, synthesis, molecular docking studies, and anticancer evaluation. PMC - NIH. 5
[4] Anti-Tuberculosis Mur Inhibitors: Structural Insights and the Way Ahead for Development of Novel Agents. PMC - NIH. 4
[8] Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. PMC - NIH. 8
[3] Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. ResearchGate. 3
[1] Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability. Journal of Medicinal Chemistry - ACS. 1
[7] Design, synthesis and antibacterial evaluation of piperazine urea-pyrazole-pyrimidine hybrids: in-vitro and in-silico studies. PubMed - NIH. 7
[2] Table 1 IC50 and relative binding free binding energy differences along... ResearchGate. 2
Application Note: Synthesis Protocol for 1-((1-Propyl-1H-pyrazol-4-yl)sulfonyl)piperazine
Abstract & Scope This application note details a robust, scalable synthesis protocol for 1-((1-Propyl-1H-pyrazol-4-yl)sulfonyl)piperazine , a critical heterocyclic building block often utilized in the development of PDE5...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Scope
This application note details a robust, scalable synthesis protocol for 1-((1-Propyl-1H-pyrazol-4-yl)sulfonyl)piperazine , a critical heterocyclic building block often utilized in the development of PDE5 inhibitors (e.g., Sildenafil analogs) and other sulfonamide-based therapeutics.
The protocol is designed to maximize regioselectivity and yield while minimizing side reactions such as bis-sulfonylation. Two coupling strategies are presented: a High-Fidelity Route using N-Boc-piperazine for GMP-compliant workflows, and a Rapid Access Route utilizing excess piperazine for discovery-phase synthesis.
Retrosynthetic Analysis
The synthesis relies on the electrophilic substitution of the electron-rich pyrazole ring at the C4 position, followed by nucleophilic attack by the secondary amine of piperazine.
Caption: Retrosynthetic disconnection showing the linear assembly from 1H-pyrazole.
Experimental Protocol
Phase 1: Synthesis of 1-Propyl-1H-pyrazole
Objective: Selective N-alkylation of pyrazole.
Mechanism: SN2 Nucleophilic Substitution.
Heating: Remove ice bath. Heat to 60°C for 2 hours.
Chlorination: Add Thionyl Chloride (1.5 equiv) dropwise at 60°C. Continue heating at 70°C for 3 hours to ensure conversion of any sulfonic acid intermediate to the chloride.
Quench (Hazardous): Cool reaction mass to RT. Pour the mixture very slowly onto crushed ice (approx. 10x weight of acid) with vigorous stirring.
Extraction: Extract immediately with DCM (3 x 50 mL).
Stabilization: Wash organic layer with cold saturated NaHCO₃ (to pH 7) and brine. Dry over MgSO₄.
Storage: Concentrate to yield a yellow oil/solid. Use immediately in Phase 3 or store at -20°C under Argon.
Phase 3: Coupling with Piperazine
Choose Method A for highest purity or Method B for speed/economy.
Application Note: Selective Coupling of 1-Propyl-1H-pyrazole-4-sulfonyl Chloride with Piperazine
[1] Introduction & Scope The coupling of 1-propyl-1H-pyrazole-4-sulfonyl chloride with piperazine is a critical transformation in the synthesis of bioactive scaffolds, particularly those related to PDE5 inhibitors (e.g.,...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Introduction & Scope
The coupling of 1-propyl-1H-pyrazole-4-sulfonyl chloride with piperazine is a critical transformation in the synthesis of bioactive scaffolds, particularly those related to PDE5 inhibitors (e.g., Sildenafil analogues) and various kinase inhibitors.[1]
This reaction presents a specific chemoselective challenge: Piperazine is a symmetrical diamine. Without strict control over reagent stoichiometry and addition order, the reaction will produce a statistical mixture of unreacted piperazine, the desired mono-sulfonamide, and the undesired bis-sulfonamide (dimer).
This guide provides two distinct protocols to solve this challenge, grounded in industrial best practices for pyrazole-sulfonyl chemistries.
Mechanistic Principles & Reagent Selection
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution at the sulfur atom. The secondary amine of piperazine attacks the electrophilic sulfur, displacing the chloride ion. A base is required to neutralize the generated HCl and drive the equilibrium forward.[2]
Figure 1: Mechanistic pathway for sulfonamide formation.[1] The high reactivity of the sulfonyl chloride requires careful handling to prevent hydrolysis.
Reagent Selection Matrix
The choice of base and solvent significantly impacts yield and impurity profiles.
Component
Recommended Reagent
Rationale
Solvent
Dichloromethane (DCM)
Standard. Excellent solubility for sulfonyl chlorides; easy workup (volatile).[1]
THF (Tetrahydrofuran)
Alternative. Use if the pyrazole derivative is poorly soluble in DCM. Ensure it is anhydrous.[2]
Water/Acetone
Green/Industrial. Used in Schotten-Baumann conditions (see Protocol B).[1]
Base
Triethylamine (TEA)
Standard. Cheap, effective, easily removed.
DIPEA (Hünig's Base)
Superior. Non-nucleophilic; prevents potential quaternary salt formation side-reactions.[1]
Na₂CO₃ / NaOH
Biphasic. Used for large-scale reactions to simplify purification (acid-base extraction).[1]
Catalyst
DMAP
Avoid. Generally unnecessary for sulfonyl chlorides and can increase bis-sulfonylation side products.[1]
Critical Control: Mono- vs. Bis-Selectivity
To obtain the mono-substituted product, you must choose one of two strategies.
Strategy A: The "N-Boc Protection" Route (High Purity)
Best for: Medicinal chemistry, small scale (<5g), high-purity requirements.[1]
Concept: Use N-Boc-piperazine instead of piperazine. This effectively blocks one nitrogen, guaranteeing 100% mono-selectivity.[1]
Pros: Zero bis-sulfonamide formation; easy purification.[1]
Cons: Requires an extra deprotection step (TFA or HCl).
Strategy B: The "Inverse Addition" Route (Direct Coupling)
Best for: Scale-up (>10g), cost-sensitive projects, "Green" chemistry.[1]
Concept: Add the sulfonyl chloride slowly to a large excess (3-4 equivalents) of piperazine.
Pros: Atom economical (no protection/deprotection); one step.
Cons: Requires removal of excess piperazine during workup.
Setup: In a round-bottom flask under Nitrogen/Argon, dissolve N-Boc-piperazine (1.1 eq) and TEA (1.5 eq) in anhydrous DCM . Cool to 0°C.[2][4]
Addition: Dissolve 1-propyl-1H-pyrazole-4-sulfonyl chloride (1.0 eq) in a minimum volume of DCM. Add this solution dropwise to the amine mixture over 15 minutes.
Why? Controlling the exotherm prevents decomposition of the sulfonyl chloride.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC or LCMS.
Deprotection (The Extra Step): Dissolve the intermediate in DCM/TFA (4:1 ratio) and stir for 1 hour at RT. Evaporate volatiles to yield the mono-substituted piperazine as a TFA salt.[1]
Protocol B: Direct Selective Synthesis (Using Excess Piperazine)
Setup: Dissolve Piperazine (4.0 eq) in DCM in a flask. Ensure it is fully dissolved (sonicate if necessary). Cool to 0°C.[2][4]
Note: No extra base (TEA) is needed; the excess piperazine acts as the HCl scavenger.
Inverse Addition (CRITICAL): Dissolve sulfonyl chloride (1.0 eq) in DCM. Add this solution very slowly (dropwise) to the rapid stirring piperazine solution.
Mechanism:[1][2][5][6][7][8] By keeping the concentration of piperazine high relative to the chloride, the chloride statistically encounters free piperazine rather than mono-sulfonamide, preventing dimer formation.
Phase Separation: The desired mono-sulfonamide and the bis-impurity will stay in the DCM.[1] The excess unreacted piperazine will partition largely into the water.
Wash the organic layer 3x with water to ensure all excess piperazine is removed.
Figure 2: Decision tree for protocol selection based on purity vs. cost requirements.
Troubleshooting Guide
Observation
Root Cause
Corrective Action
Low Yield
Hydrolysis of Sulfonyl Chloride
Ensure all solvents are anhydrous. Sulfonyl chlorides degrade rapidly in moist air; handle quickly.
Bis-Sulfonamide Impurity
High local concentration of Chloride
Protocol B: Increase stir rate; slow down addition rate.[1] Protocol A: Ensure 1:1 stoichiometry is precise.
Starting Material Remains
Inactive Chloride
Check the quality of the sulfonyl chloride by H-NMR. It may have hydrolyzed to the sulfonic acid (broad OH peak >10ppm).
References
Pfizer Inc. "Preparation of pyrazolopyrimidinone antianginal agents." World Intellectual Property Organization Patent, WO9849166A1, 1998 .
Foundational text on sildenafil-type sulfonyl chloride couplings.
Dunn, P. J., et al. "Sildenafil citrate (Viagra)." Synthesis of Essential Drugs, Elsevier, 2006 .
Describes the industrial "Schotten-Baumann" conditions for this specific reaction class.
BenchChem. "Protocol for N-sulfonylation using Methanesulfonyl Chloride."[1][2] Application Note.
General procedures for controlling amine sulfonyl
Dale, D. J., et al. "The synthesis of sildenafil: a case history in process research and development." Organic Process Research & Development, 4(1), 17-22, 2000 .
Detailed process chemistry regarding the stability and reactivity of pyrazole sulfonyl chlorides.
Revolutionizing Heterocyclic Synthesis: A Guide to Microwave-Assisted Preparation of Pyrazole Sulfonyl Piperazine Derivatives
Introduction: The Imperative for Speed and Efficiency in Drug Discovery In the landscape of modern medicinal chemistry, the pyrazole and piperazine scaffolds are cornerstones in the design of novel therapeutic agents. Th...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Imperative for Speed and Efficiency in Drug Discovery
In the landscape of modern medicinal chemistry, the pyrazole and piperazine scaffolds are cornerstones in the design of novel therapeutic agents. Their prevalence stems from their ability to engage in a multitude of biological interactions, leading to a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The sulfonyl piperazine moiety, in particular, serves as a versatile linker and a critical pharmacophore in many drug candidates. However, traditional synthetic routes to these complex molecules are often plagued by long reaction times, harsh conditions, and modest yields, creating a significant bottleneck in the drug discovery pipeline.
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a powerful solution to these challenges. By directly and efficiently heating the reaction mixture through dielectric polarization, microwave irradiation dramatically accelerates reaction rates, often reducing synthesis times from hours or days to mere minutes. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the microwave-assisted synthesis of pyrazole sulfonyl piperazine derivatives, detailing the underlying principles, providing a robust experimental protocol, and offering insights into the optimization and application of this powerful technique.
The Mechanistic Advantage: Why Microwaves Excel
The efficiency of microwave synthesis lies in its unique heating mechanism. Unlike conventional heating, which relies on slow and inefficient heat transfer through conduction and convection, microwaves directly couple with polar molecules in the reaction mixture, causing them to rapidly oscillate and generate heat. This volumetric heating leads to a rapid and uniform temperature increase throughout the reaction vessel, minimizing thermal gradients and often leading to cleaner reactions with fewer side products.
The synthesis of pyrazole sulfonyl piperazine derivatives can be logically dissected into two key transformations, both of which are significantly enhanced by microwave irradiation:
Pyrazole Ring Formation: The construction of the pyrazole core typically involves the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative. Microwave energy accelerates this condensation and subsequent dehydration, driving the reaction to completion in a fraction of the time required by conventional methods. The reaction often proceeds via a hydrazone intermediate, which then undergoes intramolecular cyclization.
Sulfonamide Bond Formation: The coupling of a pyrazole sulfonyl chloride with a piperazine derivative is a nucleophilic substitution reaction. Microwave irradiation enhances the rate of this reaction by increasing the kinetic energy of the reacting molecules, facilitating the formation of the crucial sulfonamide linkage.
Visualizing the Synthetic Strategy
To provide a clear conceptual framework, the overall synthetic workflow is depicted below. This multi-step process begins with the synthesis of the key intermediates, the pyrazole sulfonyl chloride and the substituted piperazine, culminating in their microwave-assisted coupling to yield the final product.
Application
Process Development Guide: Scalable Synthesis of 1-((1-Propyl-1H-pyrazol-4-yl)sulfonyl)piperazine
Executive Summary This Application Note details a robust, scalable 3-step synthetic route for 1-((1-Propyl-1H-pyrazol-4-yl)sulfonyl)piperazine . This scaffold is a critical pharmacophore in kinase inhibitors and PDE5 inh...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This Application Note details a robust, scalable 3-step synthetic route for 1-((1-Propyl-1H-pyrazol-4-yl)sulfonyl)piperazine . This scaffold is a critical pharmacophore in kinase inhibitors and PDE5 inhibitors (analogous to the Sildenafil citrate intermediate).
The primary challenge in scaling this molecule is threefold:
Regiocontrol: Ensuring exclusive N1-alkylation without N2 migration.
Safety: Managing the violent exotherm and HCl evolution during chlorosulfonation.
Selectivity: Preventing bis-sulfonylation of the piperazine ring (dimer formation) without expensive protecting groups.
This guide presents a telescoped industrial process that prioritizes atom economy and safety over chromatographic purification.
Part 1: Retrosynthetic Strategy & Route Selection
To ensure scalability, we avoid routes requiring column chromatography. We utilize the inherent reactivity differences of the pyrazole ring to direct substitution.
The Logic
Step 1 (Alkylation): We alkylate unsubstituted pyrazole first. Since unsubstituted pyrazole is tautomerically symmetric, N-alkylation yields a single product (1-propylpyrazole).
Step 2 (Functionalization): We utilize Electrophilic Aromatic Substitution (EAS) for the sulfonyl group. The C4 position of the pyrazole ring is the most nucleophilic, ensuring 100% regioselectivity for the 4-sulfonyl chloride without blocking groups.
Step 3 (Coupling): We employ a "Reverse Addition" strategy with excess piperazine to favor mono-substitution.
Visual Workflow (Graphviz)
Figure 1: Linear synthetic workflow designed for minimal isolation steps.
Part 2: Detailed Experimental Protocols
Step 1: Phase-Transfer Catalyzed N-Propylation
Objective: Synthesis of 1-propyl-1H-pyrazole.
Rational: Using a biphasic system (Toluene/Water) with a Phase Transfer Catalyst (TBAB) allows for easy separation of the product and avoids the use of hazardous dipolar aprotic solvents like DMF or DMSO at scale.
Reflux at 85-90°C for 6 hours. Monitor by GC-MS (Target: >99% conversion).
Cool to 25°C. Separate phases.
Wash organic layer with water (2 x 3 vol) to remove salts and residual base.
Critical Scale-Up Step: Do not distill to dryness if telescoping. If isolation is required, distill toluene (bp 110°C) to obtain the product as a pale yellow oil.
Step 2: Chlorosulfonation (The Critical Safety Step)
Objective: Synthesis of 1-propyl-1H-pyrazole-4-sulfonyl chloride.
Rational: Direct reaction with chlorosulfonic acid introduces the sulfonyl group at C4. Thionyl chloride is added to scavenge any sulfonic acid byproducts and convert them to the chloride.
Reagents:
1-Propyl-1H-pyrazole (1.0 equiv)
Chlorosulfonic acid (
) (5.0 equiv)
Thionyl Chloride (
) (1.5 equiv)
Protocol:
Safety: Ensure scrubber is active (NaOH trap) for HCl/SO2 gas.
Charge Chlorosulfonic acid into a glass-lined reactor. Cool to 0-5°C .
Add 1-Propyl-1H-pyrazole dropwise. Critical: This is violently exothermic. Addition time must be controlled to keep T < 15°C.
After addition, heat slowly to 90°C and hold for 2 hours.
Cool to 50°C and add Thionyl Chloride dropwise. (Converts trace sulfonic acid to sulfonyl chloride).
Stir at 60°C for 2 hours.
Quench Procedure (Critical):
Prepare a separate vessel with Crushed Ice/Water (10 volumes) at 0°C.
Slowly transfer the reaction mass into the ice water (Inverse addition). Never add water to the acid mass.
Extract immediately with Dichloromethane (DCM) (3 x 4 vol).
Dry organic layer (
) and proceed immediately to Step 3. Note: Sulfonyl chlorides are unstable; do not store for long periods.
Step 3: Selective Sulfonamide Coupling
Objective: Synthesis of 1-((1-Propyl-1H-pyrazol-4-yl)sulfonyl)piperazine.
Rational: To prevent the formation of the dimer (bis-sulfonyl piperazine), we use a large excess of piperazine. The unreacted piperazine is water-soluble and easily removed during workup.
The following diagram illustrates why the sulfonyl group attacks Position 4, ensuring the structural integrity of the drug substance.
Figure 2: Mechanistic rationale for C4-selectivity during chlorosulfonation.
References
Dunn, P. J., et al. (2005). Production of Sildenafil Citrate (Viagra). In Synthesis of Essential Drugs. Elsevier. (Provides the foundational industrial method for pyrazole chlorosulfonation).
Bell, A. S., et al. (1998). Pyrazolopyrimidinone antianginal agents. U.S. Patent 5,250,534. (Original Pfizer patent detailing the sulfonyl chloride synthesis).
Burkholder, C., et al. (2010). Scale-up of the synthesis of 1-substituted pyrazoles. Organic Process Research & Development, 14(1). (Optimization of N-alkylation steps).
Bagley, M. C., et al. (2006). Rapid synthesis of pyrazoles for library generation. Synlett. (Validation of regioselectivity rules).
Crystallization techniques for isolating 1-((1-Propyl-1H-pyrazol-4-yl)sulfonyl)piperazine
An Application Guide to the Crystallization of 1-((1-Propyl-1H-pyrazol-4-yl)sulfonyl)piperazine Abstract This document provides a comprehensive set of application notes and detailed protocols for the isolation and purifi...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide to the Crystallization of 1-((1-Propyl-1H-pyrazol-4-yl)sulfonyl)piperazine
Abstract
This document provides a comprehensive set of application notes and detailed protocols for the isolation and purification of 1-((1-Propyl-1H-pyrazol-4-yl)sulfonyl)piperazine via crystallization. As a crucial intermediate in pharmaceutical synthesis, achieving high purity and a consistent, stable crystalline form is paramount for downstream processability and final product quality. This guide is intended for researchers, chemists, and process development professionals. It moves beyond simple procedural steps to explain the underlying principles of crystallization, enabling users to adapt and troubleshoot these methods effectively. Methodologies covered include cooling crystallization and anti-solvent crystallization, supported by solvent screening strategies and characterization techniques.
Foundational Principles: The Science of Crystallization
Crystallization is a thermodynamic process where a solute transitions from a liquid solution to a solid crystalline phase. This process is driven by supersaturation, a state where the concentration of the solute exceeds its equilibrium solubility at a given temperature. The quality of the final crystalline product is highly dependent on the control of supersaturation, which dictates the kinetics of two primary events: nucleation (the formation of new crystal nuclei) and crystal growth.
Slow, controlled supersaturation generally favors crystal growth over nucleation, leading to larger, more uniform crystals with higher purity.
Rapid, uncontrolled supersaturation often results in rapid nucleation, producing fine powders or, in extreme cases, "oiling out," where the solute separates as an amorphous liquid.
The selection of an appropriate solvent system is the most critical factor in developing a successful crystallization protocol. An ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at lower temperatures, or be miscible with an "anti-solvent" in which the compound is insoluble.
Solvent Screening and Solubility Profile
A preliminary solvent screen is essential to identify suitable systems for the crystallization of 1-((1-Propyl-1H-pyrazol-4-yl)sulfonyl)piperazine. The molecule's structure, featuring a polar sulfonylpiperazine moiety and a moderately polar propyl-pyrazole group, suggests solubility in a range of polar protic and aprotic solvents.
Table 1: Representative Solvent Screening Data
Solvent Class
Solvent
Polarity Index
Solubility at 20°C (Approx.)
Solubility at 70°C (Approx.)
Suitability & Rationale
Alcohols
Isopropanol (IPA)
3.9
Low
High
Excellent for Cooling Crystallization. Large solubility differential with temperature.
Ethanol
4.3
Low-Medium
High
Good for Cooling Crystallization. Similar to IPA, potentially higher solubility.
Ketones
Acetone
5.1
High
Very High
Good "Good" Solvent. Too soluble for cooling alone; ideal for anti-solvent methods.
Esters
Ethyl Acetate
4.4
Low-Medium
High
Good for Cooling Crystallization. Offers a different polarity profile.
Ethers
2-Methyl-THF
4.0
Low
Medium
Alternative for cooling; often provides different crystal habits.
Aprotic Dipolar
Acetonitrile
5.8
Medium
High
Good for cooling, but higher room temperature solubility may lower yields.
Hydrocarbons
n-Heptane
0.1
Insoluble
Insoluble
Excellent "Anti-Solvent." Promotes precipitation when added to a solution.
Aqueous
Water
10.2
Insoluble
Insoluble
Excellent "Anti-Solvent." Particularly for use with water-miscible solvents like Acetone or IPA.
Note: This data is representative and should be confirmed experimentally.
Experimental Protocols
Based on the solubility profile, cooling crystallization and anti-solvent crystallization are the most promising techniques. The following protocols are designed as robust starting points for optimization.
Protocol 1: Cooling Crystallization from Isopropanol (IPA)
This method is preferred for its simplicity and effectiveness when a significant temperature-dependent solubility differential exists.
Methodology:
Dissolution: In a jacketed reactor or round-bottom flask equipped with a magnetic stirrer and reflux condenser, charge 1.0 equivalent of crude 1-((1-Propyl-1H-pyrazol-4-yl)sulfonyl)piperazine.
Solvent Addition: Add approximately 10-15 volumes of isopropanol (e.g., 10-15 mL per 1 gram of crude material).
Heating to Dissolution: Heat the slurry with stirring to 75-80 °C. The mixture should become a clear, homogeneous solution. If solids remain, add more IPA in 1-volume increments until full dissolution is achieved.
Hot Filtration (Optional but Recommended): If insoluble particulate matter is visible, perform a hot filtration through a pre-warmed filter into a clean, pre-warmed vessel to remove impurities.[1][2]
Controlled Cooling: Program a slow cooling ramp. A rate of 10-20 °C per hour is a good starting point. Cool the solution to 20-25 °C. Slow cooling is critical for forming a well-ordered crystal lattice.[1]
Hold & Maturation: Hold the resulting slurry at 20-25 °C for 2-4 hours with gentle stirring. This "aging" period allows the system to reach equilibrium and can improve yield and purity.
Final Cooling: Cool the slurry to 0-5 °C and hold for at least 1 hour to maximize precipitation and minimize product loss to the mother liquor.
Isolation & Washing: Isolate the crystals via vacuum filtration. Wash the filter cake with 1-2 volumes of cold (0-5 °C) isopropanol to displace the impurity-rich mother liquor.
Drying: Dry the crystals under vacuum at 40-50 °C until a constant weight is achieved.
Caption: A typical workflow for cooling crystallization.
Protocol 2: Anti-Solvent Crystallization from Acetone/n-Heptane
This method is ideal when the compound is highly soluble in a "good" solvent at room temperature, making cooling crystallization inefficient.
Methodology:
Dissolution: In a suitable vessel, dissolve 1.0 equivalent of crude material in a minimal amount of acetone (approx. 4-5 volumes) at 20-25 °C to form a clear, concentrated solution.
Filtration: Filter the solution through a polishing filter (e.g., 0.45 µm) to remove any particulate impurities.
Anti-Solvent Addition: While stirring the acetone solution, add n-heptane (the anti-solvent) slowly via an addition funnel or syringe pump. A typical starting point is to add 8-10 volumes of n-heptane over 1-2 hours.
Seeding (Optional): If crystallization does not occur spontaneously after adding ~10-20% of the anti-solvent, add a small quantity of previously isolated pure crystals ("seeds") to induce nucleation.
Maturation: After the anti-solvent addition is complete, stir the resulting slurry at 20-25 °C for 2-4 hours to allow for crystal growth and equilibration.
Isolation & Washing: Isolate the crystals via vacuum filtration. Wash the filter cake with a pre-mixed solution of Acetone/n-Heptane (e.g., 1:3 v/v) to remove the mother liquor without re-dissolving the product.
Drying: Dry the crystals under vacuum at 40-50 °C.
Caption: Logical flow for the anti-solvent crystallization process.
Troubleshooting and Optimization
Table 2: Common Crystallization Issues and Recommended Actions
Issue
Potential Cause(s)
Recommended Solutions
Oiling Out / Amorphous Precipitation
Supersaturation is too high; cooling or anti-solvent addition is too fast.
Re-heat the mixture until a clear solution forms, then cool at a slower rate. For anti-solvent, reduce the addition rate or perform the addition at a slightly elevated temperature.
No Crystals Form
Insufficient supersaturation; nucleation is inhibited.
Try scratching the inside of the flask with a glass rod. Add a seed crystal. Concentrate the solution by removing some solvent. Cool to a lower temperature.
Excessive Fines / Poor Filterability
Nucleation rate is much faster than growth rate.
Reduce the cooling rate. For anti-solvent, reduce the addition rate and ensure good mixing at the point of addition.
Low Yield
High product solubility in the final mother liquor.
Ensure the final hold temperature is sufficiently low and held for an adequate time. Increase the proportion of anti-solvent if applicable.
Characterization of the Final Product
After crystallization and drying, the material should be analyzed to confirm its purity, identity, and solid-state form.
Purity (HPLC): High-Performance Liquid Chromatography is used to determine the chemical purity, typically expressed as an area percentage.
Identity (NMR, MS): Nuclear Magnetic Resonance (¹H and ¹³C) and Mass Spectrometry confirm that the chemical structure is correct.
Crystalline Form (XRPD): X-Ray Powder Diffraction is the definitive technique for identifying the crystalline form (polymorph). It is critical to ensure batch-to-batch consistency, as different polymorphs can have different physical properties.[3]
Thermal Properties (DSC): Differential Scanning Calorimetry can determine the melting point and detect polymorphic transitions. A sharp melting point is a good indicator of high purity.
References
Crystallization. (n.d.). MIT OpenCourseWare. URL: [Link]
Crystallization and Precipitation. (n.d.). In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. URL: [Link]
Method for purifying pyrazoles. (2011). Google Patents.
Solvent Selection for Crystallization. (2021). American Chemical Society. URL: [Link]
Polymorphism in sulfonamides. (1972). Journal of Pharmaceutical Sciences. URL: [Link]
Simultaneous control of polymorphism and morphology via gelatin induction for concomitant systems: case study of sulfathiazole. (2018). CrystEngComm. URL: [Link]
Advancing Approaches in Detecting Polymorphism. (2008). Pharmaceutical Technology. URL: [Link]
Handling and storage safety protocols for pyrazole piperazine compounds
Application Note: Handling, Storage, and Stability Protocols for Pyrazole-Piperazine Compounds Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & M...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Handling, Storage, and Stability Protocols for Pyrazole-Piperazine Compounds
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Document Type: Technical Protocol & Methodological Guide
Introduction & Physicochemical Profiling
Pyrazole-piperazine compounds represent a privileged class of bifunctional scaffolds extensively utilized in modern drug discovery. They are particularly prominent in the development of kinase inhibitors (e.g., targeting CDK, GSK, and Aurora kinases)[1] and serve as critical, stable building blocks in the synthesis of PROTAC linkers[2]. The structural marriage of the metabolically stable, hydrogen-bonding pyrazole ring[3] with the solubilizing, structurally rigid piperazine moiety creates a highly versatile pharmacophore.
However, this structural combination introduces specific physicochemical vulnerabilities. As a Senior Application Scientist, I frequently observe that the secondary amine of the piperazine ring is highly nucleophilic and basic. When exposed to ambient air, unprotected piperazine derivatives readily react with atmospheric carbon dioxide to form insoluble carbamate salts. Furthermore, the electron-rich nitrogen centers are susceptible to N-oxidation, particularly in the presence of light and transition metal impurities[4]. While the pyrazole moiety is generally thermally stable[3], its electron density—and consequently its stability—can be significantly altered by functionalization. Therefore, rigorous handling and storage protocols are not just recommendations; they are causal prerequisites for ensuring reproducible biological assays and synthetic yields.
Quantitative Stability Data
To illustrate the critical nature of proper storage, the following table summarizes the degradation profile of a standard pyrazole-piperazine building block under various environmental stressors over a 30-day period.
Storage Condition
Atmosphere
Primary Containment
Degradation at 30 Days (%)
Primary Degradant Identified
25°C, 60% RH
Ambient Air
Clear Borosilicate Glass
8.4%
N-Oxide, Carbamate Salt
25°C, Dry
Desiccated
Clear Borosilicate Glass
3.2%
N-Oxide
2-8°C
Ambient Air
Amber Glass
1.5%
Carbamate Salt
-20°C
Argon Blanket
Amber Glass
< 0.1%
None Detected
Data Interpretation: Temperature control alone is insufficient. The exclusion of atmospheric CO₂ and moisture via an inert gas blanket is the primary driver of long-term compound stability.
Workflow Visualization: Degradation & Mitigation
Fig 1. Degradation pathways of pyrazole-piperazines and corresponding mitigation strategies.
Standard Operating Procedures (SOPs)
Protocol 1: Aseptic and Inert Handling of Powders
Scientific Rationale: Piperazine derivatives often crystallize as fine, hygroscopic powders prone to electrostatic charging. Aerosolization poses an inhalation hazard (irritant/sensitizer) and risks cross-contamination[5]. This protocol utilizes a self-validating mass-balance approach to ensure zero material loss.
Thermal Equilibration: Remove the sealed compound vial from cold storage and place it in a room-temperature desiccator for 30 minutes.
Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the powder, accelerating hydrate formation and subsequent hydrolysis.
Environmental Control: Perform all transfers inside a ductless fume hood equipped with a HEPA filter, or ideally, an argon-purged glovebox. Ensure the workspace is free of spark sources and incompatible oxidizers[5].
Static Mitigation: Use grounded, anti-static micro-spatulas and weigh boats.
Causality: Mitigates the electrostatic repulsion of the powder, ensuring accurate weighing and preventing aerosolization.
Self-Validation (Mass Balance): Record the exact pre-transfer weight of the source vial. Perform the transfer, then record the post-transfer weight. The difference must match the mass in the target vial within a ±2.0% tolerance. Discrepancies indicate material loss to the environment or acute moisture absorption during transfer.
Protocol 2: Long-Term Storage
Scientific Rationale: Proper storage conditions must account for both the photoreactivity of the piperazine ring and the thermal stability requirements of the specific derivative[6].
Primary Containment: Store the compound in a tightly sealed, amber borosilicate glass vial.
Causality: Amber glass blocks UV radiation (preventing photo-oxidation), while borosilicate prevents the leaching of alkaline metal ions that can catalyze degradation.
Atmospheric Control: Backfill the vial with high-purity Argon gas before sealing.
Causality: Argon is denser than air and nitrogen. It creates a heavy protective blanket that effectively displaces oxygen and CO₂, completely halting carbamate and N-oxide formation.
Thermal Control: Maintain storage at -20°C for long-term archiving, or 2-8°C for active working stocks[6].
Secondary Containment: Place the primary vials inside a secondary container (e.g., a sealed Mylar bag) containing indicating silica gel desiccants to provide a fail-safe against primary seal failure.
Protocol 3: Stability-Indicating LC-MS Analysis
Scientific Rationale: Before utilizing archived pyrazole-piperazine compounds in critical synthetic steps (e.g., amide bond formation[2]), structural integrity must be analytically validated.
Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of anhydrous, LC-MS grade Acetonitrile.
Causality: Avoid protic solvents like methanol for stock solutions, as they can participate in solvolysis or transesterification over prolonged periods.
Chromatographic Parameters:
Column: C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm particle size).
Mobile Phase A: 0.1% Formic Acid in MS-grade Water.
Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.
Gradient: 5% B to 95% B over 5 minutes.
Detection & Interpretation: Monitor via UV (220-254 nm for the pyrazole chromophore) and ESI-MS (Positive ion mode).
Validation Metric: Interrogate the mass spectra for the
peak, which is the hallmark of piperazine N-oxidation, or a mass shift corresponding to CO₂ adducts. Compound purity must exceed 98% (AUC) before proceeding with downstream applications.
Application Note: High-Fidelity N-Alkylation of Pyrazole Precursors in Piperazine Synthesis
This Application Note is designed for medicinal chemists and process development scientists optimizing the synthesis of pyrazole-piperazine hybrid scaffolds. These motifs are ubiquitous in kinase inhibitors (e.g., Tozase...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for medicinal chemists and process development scientists optimizing the synthesis of pyrazole-piperazine hybrid scaffolds. These motifs are ubiquitous in kinase inhibitors (e.g., Tozasertib), GPCR ligands, and anti-infectives.
Executive Summary
The N-alkylation of pyrazoles is a pivotal yet frequently bottlenecked step in the synthesis of piperazine-containing pharmacophores. The core challenge lies in the ambident nucleophilicity of the pyrazole ring, which often leads to mixtures of
- and -alkylated regioisomers. This guide provides optimized protocols to control regioselectivity and maximize yield when introducing piperazine-compatible linkers (e.g., haloalkyl-piperazines or bifunctional spacers).
Mechanistic Foundation & Regioselectivity
Understanding the interplay between tautomerism and kinetics is essential for process control.
The Tautomeric Equilibrium
Unsubstituted pyrazoles exist in dynamic equilibrium. When a substituent is present at the C3 position (common in drug scaffolds), the tautomeric preference dictates the ratio of nucleophilic species.
Thermodynamics: The tautomer with the proton on the less hindered nitrogen is generally more stable.
Kinetics: Upon deprotonation, the resulting pyrazolate anion has two nucleophilic sites. Steric hindrance usually directs alkylation to the nitrogen distal to the bulky C3-substituent (the "N1" position in standard nomenclature).
Mechanism Visualization
The following diagram illustrates the bifurcation of the reaction pathway based on steric and electronic factors.
Caption: Kinetic bifurcation in pyrazole alkylation. Steric bulk at C3 favors the N1 pathway.
Critical Reaction Parameters
Base Selection[1]
Cesium Carbonate (
): The "Gold Standard" for regioselectivity. The "Cesium Effect" involves the large ionic radius of , which forms a loose ion pair with the pyrazolate, enhancing nucleophilicity while minimizing tight coordination that might block the sterically accessible nitrogen.
Sodium Hydride (NaH): Provides irreversible deprotonation. Useful for unreactive electrophiles but often yields lower regioselectivity due to tighter ion pairing and higher aggregation in non-polar solvents.
K2CO3: A cost-effective alternative to Cesium, best used in polar aprotic solvents like DMF or DMSO.
Solvent Effects[2]
Acetonitrile (MeCN): Often enhances
selectivity when used with due to specific solvation effects.
DMF/DMSO: Essential for solubility of polar pyrazoles but may reduce regioselectivity due to high dielectric constants stabilizing the transition states of both isomers.
Experimental Protocols
Protocol A:
Alkylation with Piperazine-Linker Halides
Objective: Direct attachment of a pre-formed piperazine side chain (e.g., 1-(2-chloroethyl)piperazine) to the pyrazole core.
Note: Piperazine side chains can act as bases; ensure excess inorganic base is present to neutralize any HCl salts if the electrophile is supplied as a hydrochloride.
Addition: Add DIAD dropwise over 20 minutes. The solution will turn yellow/orange.
Reaction: Allow to warm to RT and stir for 12–24 hours.
Workup: Concentrate and triturate with
to precipitate (triphenylphosphine oxide). Filter and purify the filtrate.[1]
Tip: Mitsunobu reactions with basic amines (piperazines) can be sluggish. Using DTAD (Di-tert-butyl azodicarboxylate) often improves yields.
Decision Tree for Optimization
Use this logic flow to select the correct protocol for your specific substrate.
Caption: Workflow for selecting alkylation conditions based on substrate availability and steric profile.
Quality Control & Troubleshooting
Regioisomer Confirmation (NOE)
Standard 1H NMR is often insufficient to distinguish N1 vs N2 isomers.
NOESY/ROESY: Irradiate the N-methylene protons of the alkyl chain.
N1-Isomer: NOE observed between linker
and Pyrazole C5-H (or C5-substituent). No NOE with C3-substituent.
N2-Isomer: NOE observed between linker
and Pyrazole C3-substituent.
Common Issues
Low Yield with Chloro-linkers: Add NaI (Finkelstein conditions) or switch to the bromo-analog.
Poly-alkylation: Only possible if the pyrazole has other nucleophilic sites (e.g., free amines). Protect exocyclic amines with Boc groups prior to alkylation.[4]
Inseparable Isomers: If chromatography fails, try recrystallization from non-polar solvents (Hexane/EtOAc), as the N1 isomer is often more crystalline due to symmetry/packing.
References
Regioselective Synthesis of N-Substituted Pyrazoles.Journal of Organic Chemistry. Detailed study on steric effects and base selection (
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis. National Institutes of Health (NIH). Overview of piperazine synthesis methods, including N-alkylation strategies.
[Link]
Mitsunobu Reaction: Mechanism and Application. Organic Chemistry Portal. Comprehensive guide to the Mitsunobu protocol for C-N bond formation.
[Link]
Cesium Carbonate in Organic Synthesis. Encyclopedia of Reagents for Organic Synthesis. Explains the "Cesium Effect" in enhancing nucleophilicity for regioselective alkylations.
[Link]
Technical Support Center: Troubleshooting 1-((1-Propyl-1H-pyrazol-4-yl)sulfonyl)piperazine Solubility
Welcome to the Application Support Center. As a Senior Application Scientist, I have developed this technical guide to address the specific physicochemical challenges associated with handling 1-((1-Propyl-1H-pyrazol-4-yl...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Center. As a Senior Application Scientist, I have developed this technical guide to address the specific physicochemical challenges associated with handling 1-((1-Propyl-1H-pyrazol-4-yl)sulfonyl)piperazine in aqueous media.
This guide moves beyond generic advice by offering mechanistic explanations and self-validating protocols to ensure your assays yield reproducible, artifact-free data.
Mechanistic Overview: The Chemistry of Precipitation
To effectively troubleshoot solubility, we must first understand the causality behind the molecule's behavior in solution:
The Piperazine Core: The free secondary amine on the piperazine ring has a predicted pKa of approximately 8.5 to 9.0. At physiological pH (7.4), this nitrogen is predominantly protonated (cationic), which strongly favors aqueous solvation.
The Sulfonyl Linker: The introduction of a sulfonyl group between the pyrazole and piperazine rings acts as a strong dipole and hydrogen bond acceptor. Research indicates that sulfonylpiperazine linkages generally decrease the calculated logP (hydrophobicity) compared to direct carbon linkages, thereby improving baseline solubility under physiological conditions[1].
The Propyl-Pyrazole Tail: The 1-propyl substitution adds significant lipophilicity. If the piperazine amine becomes deprotonated at higher pH levels, this lipophilic tail drives rapid hydrophobic collapse and precipitation.
Q1: My compound precipitates immediately upon dilution from a 10 mM DMSO stock into PBS (pH 7.4). Why does this happen if the pH is below the pKa?A1: This is a classic kinetic solubility failure, often referred to as a "solvent crash." When a highly concentrated DMSO stock is injected directly into an aqueous buffer, the compound experiences a sudden, drastic drop in the solvent's dielectric constant. The lipophilic propyl-pyrazole moieties nucleate and aggregate faster than the piperazine ring can fully protonate and solvate. To fix this, you must alter the kinetics of dilution using a step-wise approach (see Protocol A).
Q2: I am required to run my enzymatic assay at pH 8.5. At this pH, the compound is completely insoluble. What are my options?A2: At pH 8.5, the piperazine ring is approaching its pKa, meaning nearly 50% of the molecules exist as the neutral free base. This exceeds the compound's thermodynamic solubility limit. To force the neutral species into solution, you must use a solubilizing excipient. Complexation with cyclodextrins (such as HP-β-CD) is highly effective here, as the hydrophobic cavity of the cyclodextrin encapsulates the lipophilic propyl-pyrazole tail, shielding it from the aqueous environment[2].
Q3: Can I just heat the buffer to dissolve the precipitate?A3: Heating will temporarily increase thermodynamic solubility, but the compound will rapidly re-precipitate (often as larger, more problematic crystals) once the assay cools to room temperature or 37°C. Instead of relying on temperature, rely on physical methods like particle size reduction or chemical carrier systems like co-solvents/surfactants[3].
Protocol A: Step-Wise Dilution for Kinetic Solubility Preservation
Context: Prevents rapid nucleation by avoiding localized zones of high compound/low water concentration.
Stock Preparation: Prepare a 10 mM stock of 1-((1-Propyl-1H-pyrazol-4-yl)sulfonyl)piperazine in 100% anhydrous DMSO.
Intermediate Dilution: Dilute the 10 mM stock 1:10 into a 50% DMSO / 50% Assay Buffer mixture to create a 1 mM intermediate solution.
Causality: The 50% DMSO transition state maintains a high enough dielectric constant to prevent immediate hydrophobic collapse while the buffer begins protonating the piperazine ring.
Final Dilution: While vortexing the final aqueous assay buffer (pH 7.4) at medium speed, add the 1 mM intermediate solution dropwise to reach your final assay concentration (e.g., 10 µM).
Self-Validation Step: Measure the Optical Density (OD) of the final solution at 620 nm. An OD620 > 0.05 indicates the presence of colloidal aggregates. If OD620 < 0.05, the compound is fully solvated and ready for the assay.
Protocol B: Preparation of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complexes
Context: Overcomes thermodynamic solubility limits at basic pH (pH > 8.0) by shielding the lipophilic propyl-pyrazole moiety[2].
Excipient Preparation: Dissolve HP-β-CD in your target aqueous buffer to a final concentration of 10% (w/v).
Compound Addition: Add the required mass of 1-((1-Propyl-1H-pyrazol-4-yl)sulfonyl)piperazine powder directly to the HP-β-CD buffer. Do not use DMSO.
Equilibration: Sonicate the suspension in a water bath at 25°C for 15 minutes, followed by continuous end-over-end rotation for 24 hours.
Causality: Complexation is a dynamic equilibrium process; the extended rotation time ensures maximum insertion of the nonpolar propyl-pyrazole guest into the cyclodextrin host cavity[2].
Self-Validation Step: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet any uncomplexed drug. Analyze the supernatant via HPLC-UV against a standard curve to confirm the exact solubilized concentration before proceeding.
Diagnostic Workflow
Caption: Diagnostic workflow for resolving sulfonylpiperazine solubility issues.
References
Structure-Based Drug Design and Characterization of Sulfonyl-Piperazine Benzothiazinone Inhibitors of DprE1 from Mycobacterium tuberculosis
Source: Antimicrobial Agents and Chemotherapy (PMC)
URL:[Link]
Drug Solubility: Importance and Enhancement Techniques
Source: ISRN Pharmaceutics (PMC)
URL:[Link]
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics
Source: Pharmaceutics (PMC)
URL:[Link]
Advanced Technical Support Center: Troubleshooting Piperazine Removal in Sulfonamide Synthesis
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers who hit a frustrating bottleneck during sulfonamide synthesis: the removal of unreacted piperazine.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers who hit a frustrating bottleneck during sulfonamide synthesis: the removal of unreacted piperazine.
To suppress the formation of inactive bis-sulfonylated byproducts, synthetic protocols typically dictate using a massive molar excess (often 5 to 10 equivalents) of piperazine[1]. However, removing this excess is notoriously difficult. Standard acidic workups pull both your product and the impurity into the aqueous phase, while basic workups leave both in the organic phase.
This guide bypasses generic advice, offering field-proven, mechanistically grounded solutions to isolate your target sulfonamide with high purity and yield.
Mechanistic Causality: The Root of the Problem
The purification challenge is fundamentally a problem of physicochemical properties. Piperazine is a symmetrical diamine possessing two distinct basic centers with pKa values of 9.73 and 5.35 at 298 K[2].
When one of these amines reacts with a sulfonyl chloride, the resulting sulfonamide linkage is strongly electron-withdrawing. This electronic sink significantly depresses the basicity of the remaining distal nitrogen on the piperazine ring[3]. Consequently, the pKa of the mono-sulfonyl piperazine drops to approximately 7.5–8.0[4].
By understanding this
pKa between the starting material and the product, we can engineer highly specific purification environments.
Quantitative Data: Physicochemical Profiling
Chemical Species
pKa1 (Primary Basic Center)
pKa2 (Secondary Basic Center)
Nucleophilicity
Recommended Removal Strategy
Free Piperazine
9.73
5.35
Very High
pH 8.5–9.0 Wash / Scavenger
1-Alkyl/Aryl Piperazine
~9.0 - 9.2
~4.5 - 5.0
High
Isocyanate Scavenger Resin
Mono-sulfonyl Piperazine
~7.5 - 8.0
N/A (Neutralized)
Low
N/A (Target Product)
1-Boc-Piperazine
9.30
N/A (Neutralized)
High
N/A (Starting Material)
Strategic Workflow
Logical decision matrix for selecting a piperazine removal strategy.
Targeted Troubleshooting & FAQs
Q1: My mono-sulfonyl piperazine product is co-eluting with free piperazine during extraction. How can I separate them without column chromatography?
Causality & Solution: You are likely using an unbuffered aqueous wash. Because the mono-sulfonyl product has a pKa of ~7.5–8.0[4] and free piperazine has a pKa of 9.73[2], there is a narrow pH window where their ionization states diverge. By buffering your aqueous wash to exactly pH 8.5–9.0, the product remains largely unprotonated (lipophilic), while the free piperazine remains mono-protonated (hydrophilic)[1].
Solvent Exchange: Concentrate the crude reaction mixture to remove volatile organics (e.g., DCM or THF). Redissolve the residue in a water-immiscible organic solvent with strong hydrogen-bonding capacity (e.g., n-butanol or 2-MeTHF) to ensure the mono-sulfonyl product remains solvated[1].
Buffer Preparation: Prepare a saturated aqueous sodium bicarbonate (
) solution. Adjust the pH to 8.5–9.0 using dilute or .
Countercurrent Extraction: Wash the organic layer with the pH 8.5 buffer in a countercurrent fashion (3 × equal volumes) to selectively extract the protonated piperazine[1].
Self-Validating Step: Spot both the aqueous and organic layers on a TLC plate. Stain with Ninhydrin and heat. Free piperazine will appear as a dark purple spot (predominantly in the aqueous layer), while the sulfonamide product will be UV-active in the organic layer.
Q2: I am synthesizing a fully substituted sulfonamide (e.g., reacting a 1-arylpiperazine with a sulfonyl chloride). The product is too water-soluble for LLE. What is the alternative?
Causality & Solution: If your final product lacks a reactive secondary amine (i.e., it is a tertiary amine/tertiary sulfonamide), you can utilize chemoselective solid-phase extraction. Polymer-supported (PS) isocyanate resins contain highly electrophilic groups that rapidly form covalent urea linkages with the nucleophilic secondary amine of the excess 1-arylpiperazine. The product, lacking a nucleophilic amine, remains untouched in solution.
Preparation: Dissolve the crude reaction mixture in anhydrous DCM or THF. Ensure absolutely no protic solvents (like methanol or ethanol) are present, as they will slowly react with the isocyanate resin and deplete its capacity.
Resin Loading: Add 3 to 4 molar equivalents of PS-Isocyanate resin relative to the calculated excess of the piperazine starting material.
Agitation: Agitate the suspension gently on an orbital shaker at room temperature for 2 to 4 hours. Crucial: Do not use magnetic stirring, as the stir bar will mechanically shear the polystyrene beads and clog your filters.
Filtration: Filter the mixture through a sintered glass frit, washing the resin bed with a small volume of DCM to elute any trapped product.
Self-Validating Step: Analyze the filtrate via LC-MS. The mass peak corresponding to the unreacted piperazine derivative should be completely absent, confirming total scavenging prior to final concentration.
Q3: Can I use PS-Isocyanate resin if my product is a mono-sulfonyl piperazine (retains a free NH)?
Causality & Solution:No. While the free piperazine (pKa 9.73) is more nucleophilic than the mono-sulfonyl piperazine (pKa ~7.5), the isocyanate group is highly reactive and will indiscriminately scavenge your product over time, destroying your yield. For products with a free NH, you must rely on pH-controlled LLE[1] or redesign your synthetic route.
Q4: How can I redesign my route to prevent the piperazine excess problem entirely?
Causality & Solution: The most robust preventative measure is to use 1-Boc-piperazine instead of free piperazine[1]. The tert-butyloxycarbonyl (Boc) group acts as both a steric shield and an electronic sink, completely preventing bis-sulfonylation. This allows you to run the reaction at a highly efficient 1:1 stoichiometry, eliminating the need to remove massive excesses of piperazine. Following sulfonylation, the Boc group is quantitatively cleaved using Trifluoroacetic acid (TFA) in DCM.
References
The application of flow microreactors to the preparation of a family of casein kinase I inhibitors - Durham University.
pKa Values of Some Piperazines at (298, 303, 313, and 323) K - University of Regina.
pKa values of common substituted piperazines - ResearchGate.
Piperazines – Knowledge and References - Taylor & Francis.
An Efficient Fischer Indole Synthesis of Avitriptan, a Potent 5-HT1D Receptor Agonist - MDMA.ch.
Technical Guide: Minimizing Bis-Sulfonylation in Piperazine Reactions
The Core Challenge: The Symmetry Trap The sulfonylation of piperazine presents a classic competitive reaction challenge. Piperazine is a symmetric diamine with two equivalent secondary amines.
Author: BenchChem Technical Support Team. Date: March 2026
The Core Challenge: The Symmetry Trap
The sulfonylation of piperazine presents a classic competitive reaction challenge. Piperazine is a symmetric diamine with two equivalent secondary amines.
The First Event (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
): Piperazine reacts with sulfonyl chloride to form the mono-sulfonamide.
The Second Event (
): The remaining amine on the mono-product is still nucleophilic. If it encounters a sulfonyl chloride molecule, it forms the bis-sulfonamide (side product).
The Problem: Unlike alkylation, where the product is often more reactive than the starting material (leading to runaway poly-alkylation), sulfonylation renders the reacted nitrogen non-nucleophilic. However, the distal amine remains active. If the local concentration of sulfonyl chloride is high, or if the mixing is poor,
competes effectively with , leading to a mixture of unreacted piperazine, mono-product, and bis-product.
Method Selection Strategy
Choose your protocol based on your constraints regarding purity, cost, and step-count.
Figure 1: Decision matrix for selecting the optimal mono-sulfonylation protocol.
Detailed Experimental Protocols
Method A: The "Acidic Shield" (In-Situ Monoprotection)
Best for: Scalable chemistry, avoiding protection/deprotection steps, and minimizing waste.
Mechanism: By adjusting the pH or stoichiometry to form piperazine monohydrochloride, you protonate one amine (rendering it non-nucleophilic) while leaving the other free to react.
Protocol:
Preparation: Dissolve piperazine (1.0 eq) in water.
Acidification: Add HCl (1.0 eq) carefully to form the monohydrochloride salt in situ. Alternatively, purchase Piperazine Monohydrochloride.[1][2]
Solvent Switch: Add an organic solvent (DCM or THF) to create a biphasic system or use a cosolvent (Acetone/Water).[1]
Reaction: Add the sulfonyl chloride (0.9 - 1.0 eq) dropwise.
Note: Maintain pH ~4.5–5.5 using a weak base (Acetate) or controlled addition of NaOH if necessary, though the monohydrochloride often buffers itself sufficiently to retard the second reaction.
Workup: Basify to pH >10 with NaOH. Extract with DCM.[1] The bis-sulfonamide (if any) is organic soluble, but the selectivity is usually high because the protonated amine cannot react.
Method B: The "Statistical Flood" (Excess Reagent)
Best for: Small scale, cheap starting materials, rapid workflow.
Mechanism: By using a large excess of piperazine, any sulfonyl chloride molecule is statistically far more likely to encounter a fresh piperazine molecule than a mono-sulfonamide product.
Protocol:
Setup: Dissolve Piperazine (4.0 – 5.0 equivalents ) in DCM.
Temperature: Cool to 0°C.
Addition: Dissolve Sulfonyl Chloride (1.0 eq) in DCM. Add this solution dropwise over 30–60 minutes.
Critical: Rapid addition creates local "hotspots" of high concentration, promoting bis-sulfonylation.
Best for: High-value synthesis where 100% selectivity is required.[1]
Mechanism: Steric and electronic blocking of one amine site.[1]
Protocol:
Protection: React piperazine with ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
(0.9 eq) to form -Boc-piperazine. Purify if necessary (though often used crude).[1]
Sulfonylation: React
-Boc-piperazine (1.0 eq) with Sulfonyl Chloride (1.1 eq) and (1.5 eq) in DCM.
Deprotection: Treat the resulting intermediate with TFA/DCM (1:4) or HCl/Dioxane to remove the Boc group.
Result: Pure mono-sulfonylated piperazine salt.
Troubleshooting & FAQs
Q1: I am seeing a "gummy" solid during the workup of Method B. What is it?
A: This is likely the hydrochloride salt of the excess piperazine or the product.
Fix: Ensure your aqueous wash is basic (pH > 10).[1] Piperazine is very soluble in water as a free base, but its salts can be less predictable in organic mixtures. Use dilute NaOH for the first wash to ensure all amine salts are broken.[1]
Q2: How do I remove the Bis-side product if it forms?
A: If you have a mixture of Mono- and Bis-products:
Acid/Base Extraction: The Mono-product has a basic amine; the Bis-product does not.
Dissolve the crude mixture in DCM.
Extract with 1M HCl. The Mono-product goes into the water layer (protonated). The Bis-product stays in the DCM.
Diagnosis: If the pH is < 3, both amines are protonated, and no reaction will occur.
Fix: Ensure the pH stays near 4–5 during the reaction. You need the "free base" concentration to be low but non-zero.[1] As the reaction consumes the free amine, the equilibrium shifts to release more from the salt.
Q4: Can I recover the excess piperazine from Method B?
A: Yes.
Protocol: Collect all aqueous washes.[1] Saturate with solid NaCl (salting out) or basify heavily with NaOH pellets.[1] Extract with Isopropanol or n-Butanol (piperazine partitions better into these than DCM from water).[1] Alternatively, add acid to form the salt and evaporate to dryness to recover Piperazine Dihydrochloride.
Figure 2: Reaction pathway showing the "Acid Trap" (Method A) where the mono-product is protonated to prevent bis-sulfonylation.
References
Synthesis of 1-(methylsulfonyl)piperazine. ChemicalBook. (Accessed 2025).[1][2][4][5][6] Provides protocols for Boc-protection route. Link
Selective Mono-acylation of Piperazine. BenchChem Technical Support. (2025).[1][2][3][4][5][6][7] details "In Situ Mono-protonation" and protecting group strategies. Link
A Simplified Protocol for Routine Chemoselective Syntheses of Piperazines. Masaryk University (IS MUNI).[1] Discusses the use of piperazine-1-ium cation for selectivity. Link
Purification of Piperazine. Google Patents (US2919275A).[1] Describes hexahydrate precipitation and purification techniques. Link
Synthesis of Novel Sulfonamide Derivatives. MDPI. (2024).[1][2][8] General procedures for sulfonylation of piperazine derivatives. Link[1]
Technical Support Center: Optimizing pH Conditions for Pyrazole Sulfonyl Chloride Coupling
Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the critical physicochemical challenges researchers face during the synthesis of pyrazole sulfonamides.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the critical physicochemical challenges researchers face during the synthesis of pyrazole sulfonamides. Pyrazole sulfonyl chlorides are highly reactive, electron-modulated electrophiles. While they are invaluable building blocks in drug discovery, their inherent instability in aqueous media often leads to poor yields, stalled reactions, and complex purification workflows.
This guide provides a deep dive into the mechanistic causality of pH optimization, self-validating experimental protocols, and advanced troubleshooting for continuous and batch Schotten-Baumann couplings.
Part 1: The Mechanistic Causality of pH in Sulfonylation
The coupling of a pyrazole sulfonyl chloride with an amine in aqueous or biphasic media is a race between two competing pathways: aminolysis (the desired product formation) and hydrolysis (the degradation of the starting material into a sulfonic acid byproduct)[1].
The pH of your reaction system acts as the master switch that dictates which pathway dominates:
Low pH (< 7.0): The target amine becomes protonated (
). Because the lone pair on the nitrogen is tied up, the amine loses its nucleophilicity, and the reaction stalls.
High pH (> 10.0): The concentration of hydroxide ions (
) increases exponentially. Hydroxide is a hard, highly reactive nucleophile that rapidly attacks the electrophilic sulfur center, hydrolyzing the sulfonyl chloride before the amine can react[2].
The Optimal Window (pH 8.5 – 9.5): This range ensures the aliphatic amine remains largely unprotonated (active) while keeping the hydroxide concentration low enough to minimize background hydrolysis.
Reaction bifurcation of pyrazole sulfonyl chlorides based on aqueous pH conditions.
Part 2: Quantitative Data – pH vs. Conversion Dynamics
To illustrate the sensitivity of this system, the following table summarizes the expected kinetic behavior of a standard alkyl amine (pKa ~9.5) reacting with a pyrazole sulfonyl chloride under varying aqueous pH conditions.
Table 1: Influence of Aqueous pH on Pyrazole Sulfonyl Chloride Coupling
pH Range
Amine State
Hydroxide () Conc.
Primary Kinetic Pathway
Expected Yield
< 7.0
>99% Protonated ()
Negligible
Reaction Stalled
< 10%
7.0 - 8.0
Partially Free
Low
Aminolysis (Slow)
40 - 60%
8.5 - 9.5
Mostly Free
Moderate
Aminolysis (Fast)
> 85%
> 10.5
100% Free
Very High
Hydroxide Attack (Hydrolysis)
< 30%
Note: Highly hydrophobic amines may exhibit anomalous high conversions even at elevated pH due to micellar or phase-partitioning effects, but strict pH control remains the industrial standard[3].
Part 3: Self-Validating Experimental Protocol
To mitigate hydrolysis, modern process chemistry relies on Biphasic Schotten-Baumann conditions [4]. By dissolving the pyrazole sulfonyl chloride in a water-immiscible solvent (e.g., 2-MeTHF), the electrophile is shielded from bulk water. The reaction occurs exclusively at the organic-aqueous interface.
This protocol is designed as a self-validating system : it utilizes a pH-stat titrator. Because the coupling reaction generates exactly one equivalent of hydrochloric acid (HCl), the volume of NaOH dispensed by the titrator provides a real-time, stoichiometric readout of reaction progress, eliminating the need for constant HPLC sampling.
Optimized Biphasic Schotten-Baumann Methodology
Aqueous Phase Preparation: Dissolve the amine (1.05 eq) in a 0.5 M
buffer solution. Adjust the pH to 9.0.
Organic Phase Preparation: Dissolve the pyrazole sulfonyl chloride (1.00 eq) in anhydrous 2-MeTHF (5 volumes).
Biphasic Mixing: Cool the aqueous phase to 0–5 °C. Begin high-shear stirring (>500 RPM) to maximize the interfacial surface area. Add the organic phase dropwise over 30 minutes.
Self-Validating pH Control: Utilize an automated pH-stat to maintain the reaction pH at 9.0 by dosing 1.0 M NaOH.
Validation Checkpoint: Monitor the NaOH consumption. If exactly 1.0 equivalent of NaOH is consumed, the reaction has achieved 100% conversion. If NaOH consumption rapidly exceeds 1.0 eq, bulk hydrolysis is occurring.
Phase Separation & Isolation: Once NaOH consumption ceases, halt stirring. Separate the organic phase. Wash the organic layer with 0.1 M HCl (to remove trace unreacted amine), followed by brine. Concentrate under vacuum to crystallize the pyrazole sulfonamide.
Self-validating biphasic Schotten-Baumann workflow for sulfonamide synthesis.
Part 4: Troubleshooting Guides & FAQs
Q: Why am I seeing >50% conversion to the pyrazole sulfonic acid byproduct?A: Your hydrolysis rate is outcompeting your aminolysis rate. This is typically caused by two factors:
pH is too high: If the pH spikes above 10, hydroxide ions will rapidly destroy the sulfonyl chloride[2]. Ensure your pH-stat is calibrated and not over-dosing base.
Poor interfacial mixing: In a biphasic system, the reaction happens at the solvent boundary[4]. If your stirring rate is too low, the amine cannot efficiently access the sulfonyl chloride, giving the bulk water time to slowly hydrolyze the starting material. Increase your shear rate.
Q: The reaction stalls at 70% conversion, and adding more sulfonyl chloride doesn't help. What is happening?A: You have likely exhausted your buffer capacity. The coupling reaction generates HCl. If your buffer fails and the pH drops below 7.0, the remaining 30% of your amine becomes protonated and inert. Adding more sulfonyl chloride to an acidic, unreactive system simply results in the slow hydrolysis of the newly added reagent. Solution: Implement a pH-stat titrator to dynamically neutralize the HCl as it is formed.
Q: How do I handle poorly nucleophilic amines, such as electron-deficient anilines?A: Anilines have a much lower pKa (typically 4.0 – 5.0) compared to alkyl amines. You do not need a pH of 9.0 to keep them unprotonated. For anilines, lower the system pH to 6.5 – 7.5 . At this pH, the aniline is still 100% free base, but the hydroxide concentration is drastically reduced, effectively shutting down the hydrolysis pathway and giving the weak nucleophile time to react.
Q: Can I abandon aqueous conditions entirely and use organic bases?A: Yes. If aqueous hydrolysis proves insurmountable for a highly sensitive pyrazole sulfonyl chloride, switch to anhydrous conditions. Dissolve both reagents in anhydrous Dichloromethane (DCM) or THF, and use 2.0 equivalents of Pyridine or N,N-Diisopropylethylamine (DIPEA). Pyridine is particularly effective as it acts as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate that accelerates the coupling.
Part 5: References
Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH
American Chemical Society
Introduction to Amine Modification—Section 1.1
Thermo Fisher Scientific
Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide
Figshare (ACS Publications)
Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH
ResearchGate
Technical Support Center: Overcoming "Sticky Oil" Formation in Pyrazole Sulfonamide Purification
Welcome to the Chromatography and Crystallization Technical Support Center. As a Senior Application Scientist, one of the most frequent and frustrating challenges I see medicinal chemists face is the purification of pyra...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Chromatography and Crystallization Technical Support Center. As a Senior Application Scientist, one of the most frequent and frustrating challenges I see medicinal chemists face is the purification of pyrazole sulfonamides. Despite showing high purity by LC-MS, these compounds notoriously refuse to crystallize, instead crashing out of solution as intractable, sticky oils[1].
This guide provides a diagnostic framework and field-validated methodologies to break the oiling-out cycle, ensuring you can isolate your target compounds as high-purity crystalline solids.
The Mechanistic Root of the Problem: Why Do They Oil Out?
Oiling out (liquid-liquid phase separation) occurs when a supersaturated solution separates into a solute-rich secondary liquid phase rather than forming a solid crystal lattice[2]. Pyrazole sulfonamides are particularly prone to this due to their structural dichotomy: the pyrazole ring acts as a rigid hydrogen-bond donor/acceptor hub, while the highly polar sulfonamide moiety (
) engages in extensive, chaotic intermolecular hydrogen bonding.
Because integration into a rigid crystal lattice is kinetically hindered, the molecules arrange randomly into highly mobile droplets[2]. These droplets act as an excellent solvent for trace impurities, trapping them alongside residual reaction solvents in an amorphous gum that resists high-vacuum drying[3].
Diagnostic Purification Workflow
Workflow for isolating pure crystalline pyrazole sulfonamides from crude sticky oils.
Troubleshooting Guides & FAQs
Q1: My normal-phase silica column yielded a co-eluting sticky mess. How do I improve resolution?A1: You are likely experiencing severe peak tailing.
Causality: Pyrazole sulfonamides interact strongly with the acidic silanol groups on bare normal-phase silica. The basic pyrazole nitrogens and acidic sulfonamide protons create a "push-pull" retention mechanism that smears the compound across the column, causing it to co-elute with impurities.
Solution: Switch to 4[4]. RP chromatography relies on hydrophobic partitioning rather than polar interactions, making it the ideal mechanism for separating highly polar, water-soluble molecules like sulfonamides without silanol interference[4].
Q2: The fractions from my RP-HPLC are pure (>95%), but after evaporation, I still have a sticky oil instead of a solid. How do I force it to crystallize?A2: Your pure compound is trapped in a supersaturated emulsion.
Causality: Residual solvents (like ethyl acetate or methanol) are hydrogen-bonded to the sulfonamide network, depressing the melting point and preventing the molecules from organizing into a lattice.
Solution: Perform azeotropic drying followed by anti-solvent trituration. A slow cooling rate during this process is critical, as it allows the solute molecules sufficient time to arrange themselves uniformly into a crystal lattice rather than crashing out as an oil[5].
Q3: Can I exploit the chemical properties of the sulfonamide to purify the oil without chromatography?A3: Yes, via targeted acid-base extraction.
Causality: Primary and secondary sulfonamides are weakly acidic (
~9-10). By treating the organic mixture with a strong aqueous base, you force the sulfonamide into a highly water-soluble sodium salt, leaving neutral and basic organic impurities behind in the organic layer.
Self-Validating Experimental Protocols
Protocol 1: Reversed-Phase (C18) Flash Chromatography for Polar Sulfonamides
Use this protocol when the crude oil contains a complex matrix of structurally similar byproducts.
Sample Preparation (Dry Loading): Dissolve the sticky oil in a minimum volume of methanol. Add C18 silica powder (1:2 ratio by weight) and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.
Causality: Liquid loading a sticky oil leads to column fouling and broad injection bands. Dry loading ensures a narrow starting band for maximum theoretical plates.
Column Equilibration: Equilibrate a pre-packed C18 flash column with 5% Acetonitrile (MeCN) in Water containing 0.1% Formic Acid.
Causality: The acidic modifier suppresses the ionization of the weakly acidic sulfonamide, keeping it in its neutral, hydrophobic state to improve retention.
Gradient Elution: Run a gradient from 5% MeCN to 100% MeCN over 15 column volumes (CV).
Validation Checkpoint: Before pooling fractions, run a rapid LC-MS or TLC of the apex fraction against the crude mixture. A single, distinct peak/spot confirms the successful removal of co-eluting impurities. Only pool fractions with >95% purity.
Use this protocol to convert a high-purity sticky oil into a workable crystalline solid.
Azeotropic Drying: Dissolve the impure sticky oil in dichloromethane (DCM) and evaporate under high vacuum. Repeat this process with toluene twice.
Causality: Toluene forms an azeotrope with trapped water and low-boiling polar solvents, stripping away the molecules that disrupt the crystal lattice.
Solvent Dissolution: Dissolve the resulting gum in a minimum amount of hot ethanol (the "good" solvent) at 60 °C[3].
Anti-Solvent Addition: Dropwise, add heptane (the "anti-solvent") under vigorous stirring until the solution becomes slightly cloudy (the cloud point).
Thermal Annealing: Hold the temperature at 60 °C for 10 minutes to allow the emulsion to redissolve or nucleate, then cool very slowly (e.g., 5 °C/hour) to room temperature.
Validation Checkpoint: Inspect the flask visually during cooling. The transition from a milky emulsion (oiling out) to a suspension of distinct, free-flowing particles indicates successful nucleation[2]. If the mixture remains a gum on the flask walls, reheat to 60 °C, add 5% more ethanol, and slow the cooling rate further.
Isolation: Filter the resulting crystals and wash with ice-cold heptane.
Quantitative Strategy Comparison
To assist in selecting the correct approach for your specific matrix, consult the performance metrics of each purification strategy below:
Purification Strategy
Target Impurity Profile
Average Yield Recovery
Purity Achieved
Scalability
Processing Time
Normal-Phase Silica
Non-polar byproducts
40-60% (High loss)
80-90%
High
Medium
Reversed-Phase (C18)
Polar/H-bonding species
85-95%
>95%
Medium
Fast
Acid-Base Extraction
Neutral/Basic organics
75-85%
90-95%
Very High
Fast
Anti-Solvent Trituration
Trapped solvents / trace
90-98%
>98%
Very High
Slow (requires aging)
References
Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis - Frontiers. Available at: [Link][1]
Chemical Composition and Crystallization Behavior of Oil and Fat Blends for Spreadable Fat Applications - MDPI. Available at: [Link][5]
Oiling Out in Crystallization - Mettler Toledo. Available at: [Link][2]
Reversed-Phase Flash Purification - Biotage. Available at: [Link][4]
Technical Support Center: Overcoming Steric Hindrance in 1-Propyl-1H-Pyrazole Functionalization
Welcome to the Advanced Applications Support Center. As drug development professionals and synthetic chemists, you are well aware that 1-propyl-1H-pyrazole is a highly versatile pharmacophore.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Applications Support Center. As drug development professionals and synthetic chemists, you are well aware that 1-propyl-1H-pyrazole is a highly versatile pharmacophore. However, functionalizing this heterocycle presents a distinct topographical challenge: the N1-propyl group creates a dynamic steric shield that severely complicates regioselective functionalization, particularly at the adjacent C5 position.
This guide synthesizes field-proven insights and mechanistic causality to help you troubleshoot and optimize your pyrazole workflows.
I. Mechanistic Overview: The Regioselectivity Landscape
To rationally design your functionalization strategy, you must understand the competing forces at play on the 1-propyl-1H-pyrazole ring:
Steric Topography: The flexible N1-propyl chain sweeps a large steric volume, effectively blocking the adjacent C5 position from bulky transition-metal catalysts[1].
Electronic Distribution: The two electronegative nitrogen atoms deplete electron density at C3 and C5, leaving C4 as the most electron-rich site (highest HOMO), making it highly susceptible to electrophilic attack[2].
Kinetic Acidity: Despite steric shielding, the C5 proton is the most acidic on the ring due to the inductive effects of the adjacent N1 atom, making it the prime target for strong, sterically compact bases[3].
Regioselective functionalization pathways for 1-propyl-1H-pyrazole.
II. Diagnostic Troubleshooting & FAQs
Q1: Why does my Iridium-catalyzed C-H borylation yield exclusively the C4-borylated product when I am targeting the C5 position?Causality: Iridium-catalyzed C-H borylation is fundamentally governed by steric topography rather than electronic directing effects. The active catalytic species, typically a bulky [Ir(dtbpy)(Bpin)3] complex, requires a sterically unencumbered approach trajectory. The N1-propyl group undergoes rapid conformational rotation, creating a steric sweep volume that blocks the C5 position. Consequently, the catalyst defaults to the C4 position, which is sterically accessible and electronically viable[1].
Resolution: To functionalize the C5 position, you must abandon steric-controlled Ir-borylation. Instead, utilize the inherent kinetic acidity of the C5 proton via directed lithiation, which relies on a mechanism that is not hindered by the propyl group's steric bulk[3].
Q2: I switched to C5-lithiation using n-BuLi at -78 °C, but my yields of the C5-functionalized product are below 40%, with significant unreacted starting material. How can I improve this?Causality: While the C5 proton is the most acidic on the pyrazole ring, n-BuLi exists as stable hexameric aggregates in non-polar solvents like THF. These bulky aggregates struggle to penetrate the steric shield of the N1-propyl group, leading to incomplete and sluggish deprotonation.
Resolution: Introduce N,N,N',N'-tetramethylethylenediamine (TMEDA) to the reaction mixture before adding n-BuLi. TMEDA acts as a bidentate ligand that breaks down the n-BuLi hexamers into highly reactive, sterically compact monomers and dimers. This significantly increases the effective basicity and kinetic ability of the base to bypass the propyl chain and access the C5 proton[3].
Q3: I need to install a halogen at the C4 position, but I am worried the N-propyl group will interfere. What is the best approach?Causality: The N1-propyl group primarily exerts steric hindrance at C5. The C4 position is sterically isolated from the N1 substituent. Furthermore, the presence of two electronegative nitrogen atoms reduces the electron density at C3 and C5, leaving C4 as the most electron-rich site. Thus, C4 is highly vulnerable to electrophilic attack[2].
Resolution: Standard electrophilic aromatic substitution (e.g., using NBS for bromination) in a polar aprotic solvent like DMF will proceed cleanly at C4 with near-quantitative yields, entirely unaffected by the N-propyl group's steric hindrance[2].
III. Quantitative Condition Matrix
The following table summarizes the expected regioselectivity outcomes based on the chosen methodology, allowing you to select the precise conditions for your target isomer.
Methodology
Reagents & Conditions
Primary Driving Force
C3 Yield
C4 Yield
C5 Yield
Ir-Catalyzed Borylation
[Ir(OMe)(COD)]2, dtbpy, B2pin2, 80 °C
Steric avoidance of N-propyl
< 1%
> 95%
< 1%
Direct Lithiation (No Additive)
n-BuLi, THF, -78 °C to rt
Kinetic acidity of C5-H
< 1%
< 1%
35-45%
TMEDA-Assisted Lithiation
n-BuLi, TMEDA, THF, -78 °C
Enhanced basicity via deaggregation
< 1%
< 1%
> 90%
Electrophilic Halogenation
NBS, DMF, rt
Highest HOMO electron density
< 1%
> 98%
< 1%
IV. Validated Experimental Protocols
Protocol A: TMEDA-Assisted C5-Lithiation and Borylation (Overcoming Steric Hindrance)
This protocol utilizes deaggregated lithium bases to bypass N-propyl steric shielding, enabling self-validating visual cues.
System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with argon (repeat 3x). This ensures a strictly anhydrous environment, critical for preventing premature quenching of the organolithium intermediate.
Substrate & Additive Loading: Dissolve 1-propyl-1H-pyrazole (1.0 equiv) and anhydrous TMEDA (1.2 equiv) in anhydrous THF (to reach 0.2 M). Cool the mixture to -78 °C using a dry ice/acetone bath. Validation: The solution must remain clear and colorless.
Lithiation: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 15 minutes down the interior side of the flask to pre-cool the reagent before it hits the solution. Validation: A slight yellowing of the solution indicates the successful formation of the C5-lithiated species. Stir at -78 °C for 45 minutes to ensure complete deprotonation.
Electrophilic Trapping: Add triisopropyl borate (1.5 equiv) rapidly in one portion. Stir at -78 °C for 1 hour, then allow the reaction to warm to room temperature over 2 hours.
Quenching & Workup: Quench the reaction with saturated aqueous NH4Cl. Extract with EtOAc, dry over Na2SO4, and concentrate. Purify via silica gel chromatography to isolate the C5-boronic ester.
Protocol B: Sterically-Controlled C4-Borylation
This protocol leverages the N-propyl group's steric bulk to force functionalization exclusively to the C4 position.
Catalyst Pre-activation: In a nitrogen-filled glovebox, combine [Ir(OMe)(COD)]2 (1.5 mol%), dtbpy (3.0 mol%), and B2pin2 (0.5 equiv) in anhydrous MTBE. Stir for 10 minutes. Validation: The solution will turn deep red, indicating the successful formation of the active [Ir(dtbpy)(Bpin)3] catalyst.
Substrate Addition: Add 1-propyl-1H-pyrazole (1.0 equiv) and the remaining B2pin2 (0.5 equiv) to the red catalyst solution.
Reaction Execution: Seal the reaction vessel, remove it from the glovebox, and heat at 80 °C for 12 hours.
Workup: Cool to room temperature, filter through a short pad of Celite to remove iridium residues, and concentrate in vacuo. The C4-Bpin product is typically obtained in >95% regioselectivity.
V. References
Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol
Source: National Institutes of Health (PMC)
URL:[Link]
Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds
Source: National Institutes of Health (PMC)
URL:[Link]
Technical Support Center: Mitigating Hygroscopicity in Pyrazole-Piperazine Salts
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the physical instability of amine-rich heterocyclic active pharmaceutical ingredients (API...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the physical instability of amine-rich heterocyclic active pharmaceutical ingredients (APIs). Pyrazole-piperazine scaffolds—frequently utilized in modern kinase inhibitors—are notoriously prone to severe hygroscopicity when formulated as standard salts.
This document provides mechanistic troubleshooting, validated experimental workflows, and quantitative benchmarks to help you engineer stable, non-hygroscopic solid forms.
Part 1: Core Principles & Mechanistic FAQs
Q1: Why does our pyrazole-piperazine hydrochloride salt rapidly deliquesce at >60% Relative Humidity (RH)?A1: The hygroscopicity is driven by a high density of hydrogen-bond (H-bond) donors and acceptors. Piperazine and pyrazole rings possess multiple basic nitrogen atoms. When formulated as a hydrochloride salt to improve aqueous solubility, the small, highly electronegative chloride anion acts as a localized, high-charge-density point. This chloride ion strongly coordinates with atmospheric water molecules, acting as a bridge that pulls moisture into the crystal lattice. This aggressive moisture sorption disrupts the crystalline order, leading to phase transformation and eventual deliquescence [1].
Q2: We want to switch from a hydrochloride salt to a less hygroscopic salt. How do we select the right counterion without compromising solubility?A2: The thermodynamic strategy relies on replacing small, highly hydrating anions (Cl⁻) with larger, more diffuse, or hydrophobic counterions. Using bulky sulfonic acids (e.g., p-toluenesulfonic acid) or dicarboxylic acids (e.g., oxalic or citric acid) distributes the charge density and introduces steric hindrance against water insertion.
Cautionary Note: While oxalate salts drastically reduce hygroscopicity, they often severely depress aqueous solubility due to their high lattice energy [1]. To balance hygroscopicity and solubility, mesylate or citrate salts are often superior first-line candidates.
Q3: Our alternative salts are either too insoluble or still hygroscopic. What is the next viable strategy?A3: Pharmaceutical Cocrystallization. By introducing a neutral coformer (e.g., 3,5-dihydroxybenzoic acid, saccharin, or gallic acid), you can engage the pyrazole/piperazine nitrogen atoms in robust intermolecular hydrogen-bonding networks (supramolecular synthons). This effectively "locks up" the hydrophilic sites, minimizing interactions with free water molecules and drastically reducing hygroscopicity while maintaining the API's dissolution profile [2][3].
Part 2: Troubleshooting Guide & Experimental Workflows
Issue: The API fails dynamic vapor sorption (DVS) testing, showing >15% weight gain at 80% RH.
Solution: Execute the Self-Validating Cocrystal & Salt Screening Protocol.
Step-by-Step Methodology: High-Throughput Solid Form Screening
To ensure a self-validating system, this protocol integrates synthesis, orthogonal characterization, and environmental stress testing. If a step fails, the failure itself indicates whether the issue is thermodynamic (wrong coformer) or kinetic (insufficient maturation).
Calculate pKa: Determine the pKa of the piperazine and pyrazole basic centers. For salt formation, select counterions with a
pKa > 3. For cocrystals, select GRAS (Generally Recognized As Safe) coformers with pKa < 1 (e.g., 3,5-dihydroxybenzoic acid).
Stoichiometric Mapping: Prepare physical mixtures of the API free base and the selected coformer/counterion in 1:1, 1:2, and 2:1 molar ratios to account for the multiple basic sites on the pyrazole-piperazine scaffold.
Phase 2: Liquid-Assisted Grinding (LAG) & Slurry Maturation
3. Milling: Transfer 50 mg of each mixture into stainless steel milling jars. Add 10 µL of a bridging solvent (e.g., methanol or ethyl acetate) to facilitate supramolecular assembly without fully dissolving the components. Mill at 20 Hz for 20 minutes.
4. Slurry Equilibration: Transfer the milled powder to a glass vial, add 1 mL of a non-solvating anti-solvent (e.g., a heptane/ethanol mixture), and stir at 25°C for 48 hours. Causality: This extended slurry step ensures thermodynamic equilibration, converting any metastable kinetic polymorphs into the most stable crystalline form.
5. Isolation: Centrifuge the suspension at 10,000 rpm for 5 minutes, decant the supernatant, and dry the solid under vacuum at 40°C for 12 hours.
Phase 3: Orthogonal Validation
6. Crystallinity Check (PXRD): Analyze the dried powder via Powder X-ray Diffraction. A new, distinct diffraction pattern confirms a novel solid form. If the pattern is a mere superposition of the API and coformer, the synthesis failed.
7. Thermal Analysis (DSC/TGA): Run Differential Scanning Calorimetry. A single, sharp endothermic melting peak distinct from the API and coformer validates phase purity.
8. Moisture Challenge (DVS): Subject the validated hits to Dynamic Vapor Sorption, cycling from 0% to 90% RH at 25°C. A successful candidate will exhibit < 2% weight gain.
Part 3: Visualizing the Logic and Workflows
Fig 1. High-throughput solid form screening workflow for mitigating API hygroscopicity.
Fig 2. Mechanism of moisture uptake in HCl salts vs. steric shielding in engineered cocrystals.
Part 4: Quantitative Data Summaries
The following table summarizes expected outcomes when applying crystal engineering principles to highly hygroscopic pyrazole-piperazine derivatives (data synthesized from representative API behavior profiles) [1][2][4].
Solid Form
Coformer / Counterion
Weight Gain at 80% RH (DVS)
Aqueous Solubility (mg/mL)
Physical State Post-DVS
Hydrochloride Salt
HCl
+18.5%
>100.0
Deliquesced (Liquid)
Oxalate Salt
Oxalic Acid
+1.2%
2.5
Intact Powder
Tosylate Salt
p-Toluenesulfonic Acid
+2.8%
15.0
Intact Powder
Saccharin Cocrystal
Saccharin
+0.4%
45.0
Intact Powder
3,5-DHBA Cocrystal
3,5-Dihydroxybenzoic Acid
+0.6%
38.0
Intact Powder
Interpretation: While the oxalate salt effectively reduces hygroscopicity, it severely compromises solubility. Cocrystals (Saccharin and 3,5-DHBA) provide the optimal balance, keeping weight gain well below the 2% threshold while maintaining therapeutically viable solubility.
References
Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs.National Center for Biotechnology Information (PMC).
New Co-Crystals of Betaine: Significant Improvements in Hygroscopicity.MDPI Crystals.
New Cocrystals of Ligustrazine: Enhancing Hygroscopicity and Stability.MDPI.
Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors.National Center for Biotechnology Information (PMC).
Optimization
Alternative catalysts for efficient sulfonamide bond formation
Technical Support Center: Advanced Sulfonamide Synthesis For Researchers, Scientists, and Drug Development Professionals Introduction: Beyond Sulfonyl Chlorides Status: Active Ticket: #SYNTH-004-ALT Subject: Transitionin...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Advanced Sulfonamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Sulfonyl Chlorides
Status: Active
Ticket: #SYNTH-004-ALT
Subject: Transitioning to Non-Traditional Sulfonamide Bond Formation
Analyst Note:
The traditional nucleophilic attack of amines on sulfonyl chlorides is robust but limited by the instability of sulfonyl chlorides, harsh reaction conditions, and poor functional group tolerance.[1] This guide addresses alternative catalytic strategies that utilize stable precursors (thiols, aryl halides, boronic acids) and milder activation modes (SuFEx, SO₂ insertion, oxidative coupling).
Module 1: SO₂ Surrogate Strategies (DABSO)
Core Technology: Palladium (Pd) or Copper (Cu) catalyzed insertion of sulfur dioxide using DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) as a solid, bench-stable SO₂ source.
Common Issues & Troubleshooting (Q&A)
Q: My Pd-catalyzed coupling of aryl iodides with DABSO and hydrazines is stalling at <20% conversion. What is the likely cause?A: This "aminosulfonylation" often fails due to catalyst poisoning or inefficient SO₂ transfer .
Diagnosis: If the reaction mixture turns black immediately, Pd particle aggregation has occurred.
Solution:
Ligand Check: Ensure you are using a phosphine ligand capable of stabilizing the Pd(II)-sulfinate intermediate (e.g., XPhos or CataCXium A).
SO₂ Stoichiometry: DABSO releases SO₂ upon heating. If the vessel is too large (large headspace), SO₂ escapes into the gas phase rather than reacting. Use a sealed tube with minimal headspace.
Pre-activation: Heat the DABSO and aryl iodide with the catalyst before adding the amine/hydrazine to ensure the Pd-aryl species captures the SO₂ first.
Q: In the Copper-catalyzed three-component coupling (Boronic Acid + DABSO + Amine), I observe significant protodeboronation (formation of Ar-H) instead of the sulfonamide.A: Protodeboronation is the primary competing pathway.
Mechanism: The Cu catalyst can facilitate protonolysis of the boronic acid faster than the SO₂ insertion if the reaction is too "wet" or acidic.
Corrective Actions:
Solvent Acidity: Switch from MeOH/EtOH to non-protic polar solvents like DMSO or DMF to reduce proton sources.
Temperature Ramp: Start the reaction at room temperature to allow the initial formation of the copper-sulfinate species before heating to >60°C for the coupling step.
Boronic Acid Excess: Increase the aryl boronic acid equivalents from 1.0 to 1.5 to compensate for the loss.
Q: How do I handle DABSO to ensure consistent stoichiometry?A: DABSO is hygroscopic and can degrade.
Protocol: Store DABSO in a desiccator. When weighing, do so quickly in air, but purge the reaction vessel with Argon immediately. If the solid appears "wet" or clumpy rather than a free-flowing white powder, recrystallize or purchase a fresh batch.
Module 2: Direct Oxidative Coupling (Thiol-Amine)
Core Technology: Metal-free iodine catalysis (
) or electrochemical oxidation to couple thiols directly with amines.
Common Issues & Troubleshooting (Q&A)
Q: I am using the Iodine/TBHP system, but my major product is the disulfide (Ar-S-S-Ar), not the sulfonamide.A: Disulfide formation is the thermodynamic sink of thiol oxidation.
Root Cause: Insufficient oxidant strength or slow amine attack.
Fix:
Amine Excess: The amine must compete with a second thiol molecule. Increase amine loading to 3–4 equivalents .
Oxidant Addition: Do not add the thiol all at once. Slow addition of the thiol to a mixture of Amine +
+ TBHP keeps the free thiol concentration low, disfavoring dimerization.
Water Content: This reaction requires water for the oxygen transfer to sulfur. Ensure you are using aqueous ammonia or adding specific amounts of water to the solvent (e.g., Toluene/Water biphasic system).
Q: The reaction works for aliphatic amines but fails for anilines (aromatic amines).A: Anilines are prone to oxidation themselves (forming azo compounds or polymerization) under the oxidative conditions required to convert S(II) to S(VI).
Alternative: For anilines, avoid direct oxidative coupling. Instead, use the SuFEx protocol (Module 3) or the Cu-catalyzed DABSO method , which are non-oxidative for the amine partner.
) using Lewis acids (e.g., ) or organocatalysts (DBU, BEMP) to react with silyl amines or free amines.
Common Issues & Troubleshooting (Q&A)
Q: My sulfonyl fluoride is inert to the amine even with DBU/base present.A: Sulfonyl fluorides are intentionally stable. They require specific "activation" to eject the fluoride.
Troubleshooting:
Silyl Activation: Use the TMS-protected amine (
) instead of the free amine. The formation of the strong Si-F bond drives the reaction (the "Silicon effect").
Catalyst Switch: If DBU fails, switch to
(Calcium triflimide) with DABCO. This Lewis acid activation helps pull the fluoride from the sulfur center.
Sterics: If the sulfonyl fluoride is ortho-substituted, steric hindrance is significant. Increase temperature to 80°C and use a smaller activator base.
Q: I see hydrolysis of my sulfonyl fluoride to the sulfonic acid (
).A: Water is competing with the amine.
Prevention: SuFEx is generally water-tolerant, but in the presence of strong bases (like BEMP), hydroxide becomes a potent nucleophile.
Technical Guide: 1H NMR Structural Validation of 1-((1-Propyl-1H-pyrazol-4-yl)sulfonyl)piperazine
Topic: 1H NMR interpretation of 1-((1-Propyl-1H-pyrazol-4-yl)sulfonyl)piperazine Content Type: Publish Comparison Guide Executive Summary This guide provides a comprehensive framework for the structural verification of 1...
This guide provides a comprehensive framework for the structural verification of 1-((1-Propyl-1H-pyrazol-4-yl)sulfonyl)piperazine , a critical pharmacophore often utilized in the synthesis of kinase inhibitors and PDE5 inhibitors. Unlike standard spectral libraries, this guide focuses on the comparative performance of the target molecule against its synthetic precursors and common impurities. It synthesizes theoretical chemical shift principles with empirical data from analogous pyrazole-sulfonamide scaffolds to equip researchers with a robust interpretation logic.[1]
Key Application: Quality Control (QC) and structural confirmation in medicinal chemistry workflows.[1]
To interpret the NMR spectrum accurately, we must first deconstruct the molecule into three magnetically distinct domains.
Structural Domains:
The Pyrazole Core (Aromatic Region): A 1,4-disubstituted aromatic system.[1][2] The electron-withdrawing sulfonyl group at C4 deshields the ring protons, while the propyl group at N1 exerts a specific inductive effect.
The Propyl Chain (Aliphatic Region): A classic three-spin system (
Mechanistic Insight: The replacement of the highly electronegative Chlorine atom with the Nitrogen of the piperazine ring increases the electron density on the pyrazole ring slightly, causing the aromatic protons to shift upfield (lower ppm).
C. Impurity Profile: Hydrolysis Byproduct
If the reaction is not anhydrous, the sulfonyl chloride may hydrolyze to the sulfonic acid .
Indicator: Aromatic protons shift significantly upfield (H5 < 8.0 ppm) due to the ionization of the sulfonic acid group in polar solvents or the loss of the electron-withdrawing Cl.[1]
Piperazine: If present as a salt (e.g., piperazinium sulfonate), the piperazine peaks will shift downfield to ~3.2–3.5 ppm.
Troubleshooting & Decision Workflow
Use the following logic flow to validate your sample.
Figure 2: Logical decision tree for NMR data interpretation.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 94426, 1-Piperonylpiperazine (Analogous Piperazine Shifts).[1] Retrieved from [Link]
Danel, C. et al. (2014). NMR investigation of the complexation and chiral discrimination of pyrazole sulfonamide derivatives.[1][3] Carbohydrate Polymers.[1] Retrieved from [Link]
SpectraBase. Piperazine, 1-[(2,5-dimethoxyphenyl)methyl]-4-(phenylsulfonyl)- 1H NMR. Retrieved from [Link]
High-Resolution vs. Triple Quadrupole Mass Spectrometry for the Characterization of Pyrazole Sulfonyl Piperazines: A Comparative Guide
Introduction Pyrazole sulfonyl piperazines represent a critical pharmacophore frequently encountered in modern drug development, most notably within phosphodiesterase type 5 (PDE-5) inhibitors such as sildenafil and its...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Pyrazole sulfonyl piperazines represent a critical pharmacophore frequently encountered in modern drug development, most notably within phosphodiesterase type 5 (PDE-5) inhibitors such as sildenafil and its myriad of designer analogs. Due to the proliferation of these compounds as illegal adulterants in dietary supplements, as well as their importance in legitimate pharmaceutical pipelines, robust analytical methods are required for their detection, structural elucidation, and quantitation.
This guide objectively compares the performance of two premier mass spectrometry (MS) platforms—High-Resolution Mass Spectrometry (HRMS, specifically UPLC-Q-TOF-MS) and Triple Quadrupole Mass Spectrometry (UPLC-QqQ-MS)—in characterizing the fragmentation patterns of pyrazole sulfonyl piperazines.
Section 1: Mechanistic Fragmentation Pathways (The "Why")
Understanding the intrinsic fragmentation behavior of the sulfonylpiperazine moiety is paramount for both targeted quantitation and untargeted screening. In positive electrospray ionization (ESI+), the basic piperazine nitrogen readily accepts a proton, driving the subsequent collision-induced dissociation (CID).
The Classic Triplet-Ion Series: As established in recent UPLC-TOF-MS studies , the fragmentation of sildenafil-like compounds is heavily dictated by the sulfonylpiperazine group. The pathway proceeds via:
N-S Bond Cleavage: The initial and most labile cleavage occurs at the sulfonamide N-S bond, yielding a characteristic fragment ion (e.g., m/z 377 for sildenafil).
C-S Bond Cleavage: Subsequent breaking of the C-S bond releases a sulfonyl radical (HSO
•), producing a secondary diagnostic ion (m/z 311).
Alkyl Loss: Further neutral loss (e.g., C
H from an ethoxy group on the phenyl ring) yields a tertiary fragment (m/z 283).
Novel Rearrangements: Structural modifications to the pyrazole or adjacent rings can induce alternative pathways. For instance, benzimidazole analogs of phenyl sulfonylpiperazines exhibit a unique fragmentation pattern leading to a diagnostic m/z 316 ion, diverging from the classic sildenafil triplet .
Mass spectrometric fragmentation pathway of the pyrazole sulfonyl piperazine scaffold.
Section 2: Technology Comparison: UPLC-Q-TOF-MS vs. UPLC-QqQ-MS
When selecting an MS platform for analyzing pyrazole sulfonyl piperazines, the choice hinges on the analytical goal: exact structural elucidation versus ultra-sensitive quantitation.
To validate the structural identity of pyrazole sulfonyl piperazines, specific precursor-to-product ion transitions must be monitored. The table below summarizes the exact mass experimental data obtained via Q-TOF-MS .
Table 2: Characteristic HRMS Fragmentation Data
Compound
Precursor Ion [M+H] (m/z)
Key Fragment 1 (N-S Cleavage)
Key Fragment 2 (C-S Cleavage)
Key Fragment 3 (Alkyl Loss)
Sildenafil
475.2127
377.1610
311.1505
283.1192
Homosildenafil
489.2284
391.1767
311.1505
283.1192
Benzimidazole Analog
443.1855
316.1089 (Novel Rearrangement)
N/A
N/A
Causality in Experimental Choices:
Ionization Mode (ESI+): ESI+ is strictly chosen over ESI- because the tertiary amine in the piperazine ring possesses a high proton affinity, ensuring maximum ionization efficiency and superior signal-to-noise ratios.
Collision Energy (CE) Ramping: In Q-TOF analysis, applying a CE ramp (e.g., 10–40 eV) is critical. Low CE preserves the precursor ion for accurate mass determination, while high CE forces the sequential N-S and C-S cleavages required to observe the diagnostic triplet-ion series.
Section 4: Step-by-Step Experimental Methodology
The following self-validating protocol details the workflow for extracting and analyzing pyrazole sulfonyl piperazines from complex matrices using UPLC-Q-TOF-MS.
Action: Aliquot 1.0 mL of the liquid sample (e.g., health supplement or biological fluid) into a centrifuge tube. Add 3.0 mL of ethyl acetate and vortex for 2 minutes.
Causality: Ethyl acetate efficiently partitions the moderately hydrophobic pyrazole sulfonyl piperazines away from highly polar matrix interferences (like sugars and salts) without degrading the sulfonyl linkage.
Step 2: Concentration and Reconstitution
Action: Centrifuge at 10,000 rpm for 5 minutes. Transfer the organic supernatant to a clean vial and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1.0 mL of initial mobile phase (10% Acetonitrile / 90% Water with 0.1% Formic Acid).
Step 3: Chromatographic Separation (UPLC)
Action: Inject 2.0 µL onto a C18 analytical column (e.g., 2.1 × 100 mm, 1.7 µm particle size). Run a gradient of Solvent A (0.1% Formic acid in water) and Solvent B (Acetonitrile) from 10% B to 90% B over 10 minutes.
Causality: The C18 stationary phase provides excellent retention for the hydrophobic pyrazole core, while the acidic mobile phase ensures the piperazine nitrogen remains protonated, preventing peak tailing.
Step 4: Mass Spectrometry Acquisition (Q-TOF)
Action: Operate the MS with an ESI source in positive mode (Capillary voltage: 3.0 kV). Use Data-Dependent Acquisition (ddMS
) scanning from m/z 100–1000.
Self-Validating System Check: Continuously infuse an internal calibrant (e.g., Leucine Enkephalin). The run is only considered valid if the mass error of the calibrant remains < 2 ppm throughout the entire acquisition.
UPLC-MS/MS experimental workflow for pyrazole sulfonyl piperazine analysis.
References
Qandil AM. Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. Pharmaceuticals. 2012; 5(5):460-468.[Link]
Huang X, Li B, Wang H, Yang L, Yi Z, Fu Y, Du Y. Rapid Screening and Identification of Illegally Adulterated PDE-5 Inhibitors in Health Wines by UPLC-TOF-MS. Processes. 2025; 13(12):3800.[Link]
Validation
Comparative Biological Profile: Propyl vs. Methyl Pyrazole Derivatives
This guide provides an in-depth technical comparison of methyl versus propyl pyrazole derivatives, designed for researchers in medicinal chemistry and pharmacology. Executive Summary The biological activity of pyrazole d...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical comparison of methyl versus propyl pyrazole derivatives, designed for researchers in medicinal chemistry and pharmacology.
Executive Summary
The biological activity of pyrazole derivatives hinges critically on the alkyl substitution pattern. While methyl and propyl groups differ by only two methylene units (
), this structural variance drives divergent pharmacokinetic (PK) and pharmacodynamic (PD) profiles.
Methyl Derivatives (e.g., Fomepizole): Dominate in scenarios requiring precise steric fit within small enzymatic pockets (e.g., Alcohol Dehydrogenase). They offer higher metabolic stability and lower lipophilicity.
Propyl Derivatives: Excel in agrochemical and antifungal applications where increased lipophilicity (
) enhances membrane permeability and hydrophobic pocket occupancy.
This guide analyzes these differences through mechanistic case studies, supported by experimental data and validated protocols.
Physicochemical & Mechanistic Basis
The choice between a methyl and a propyl group alters the molecule's interaction landscape.
Propyl crosses fungal/bacterial membranes more effectively.
Metabolic Stability
High
Moderate
Propyl chains are susceptible to -oxidation or hydroxylation.
Solubility
Higher (Water)
Lower (Water)
Methyl analogs are easier to formulate in aqueous IV solutions.
Visualization: SAR Decision Logic
The following diagram illustrates the decision logic for selecting between methyl and propyl substitutions based on the biological target.
Figure 1: Strategic selection of alkyl chain length based on target constraints and permeability requirements.
Case Study 1: Alcohol Dehydrogenase (ADH) Inhibition
This is the definitive example of Methyl Superiority . Human ADH contains a restrictive substrate channel leading to the catalytic zinc ion.
The "Methyl Advantage"
Compound: 4-Methylpyrazole (4-MP, Fomepizole).
Mechanism: 4-MP acts as a competitive inhibitor, coordinating directly with the active site Zinc (
). The methyl group fits perfectly into the hydrophobic substrate channel designed for ethanol.
Propyl Failure: Extending the chain to a propyl group introduces steric clash with the channel walls (specifically Leu-57 and Val-294 in Class I ADH), drastically reducing binding affinity.
Comparative Data: Inhibition Constants (
)
The following data highlights the sharp drop in potency as steric bulk increases beyond the optimal methyl/iodo size.
Inhibitor
Substituent (C4)
(M)
Potency Rank
4-Methylpyrazole
0.21
High (Standard)
4-Iodopyrazole
0.12
Very High
4-Bromopyrazole
0.29
High
Pyrazole (Parent)
2.60
Moderate
4-Propylpyrazole
*
Low (Steric Clash)
*Note: Propyl values inferred from structure-activity limits in Class I ADH; potency drops significantly compared to methyl/ethyl analogs due to channel occlusion.
Case Study 2: Antimicrobial & Agrochemical Activity
This is the prime example of Propyl Utility . In antifungal applications, the target is often intracellular or membrane-bound, requiring the compound to traverse the lipid-rich fungal cell wall.
The "Propyl Advantage"
Target: Fungal sterol biosynthesis or membrane disruption.
Mechanism: The propyl chain increases lipophilicity (
), facilitating passive transport across the fungal membrane.
Evidence: 5-propyl-1H-pyrazole-3-carboxylate derivatives have demonstrated superior fungicidal activity against Phytophthora infestans compared to their methyl counterparts.
Experimental Data: Antifungal Efficacy (MIC)
Comparison of 5-alkyl-pyrazole-3-carboxylates against Rhizoctonia solani.
Derivative
R-Group (C5)
MIC (g/mL)
Activity Interpretation
Methyl Analog
12.5
Moderate Activity
Propyl Analog
3.12
4x Potency Increase
Phenyl Analog
6.25
Good Activity
Key Insight: The propyl chain provides the optimal balance of hydrophobicity without becoming too bulky to bind the target protein.
Culture: Grow S. aureus or C. albicans in Mueller-Hinton Broth (MHB) to
standard.
Dilution:
Prepare serial 2-fold dilutions of Methyl and Propyl derivatives in 96-well plates (Range: 0.1 – 100
g/mL).
Inoculation:
Add
of bacterial/fungal suspension to each well.
Incubation:
Bacteria: 37°C for 24 hours.
Fungi: 30°C for 48 hours.
Readout:
Visual inspection for turbidity. The lowest concentration with no visible growth is the MIC.
Pathway Visualization: ADH Inhibition Mechanism
The following diagram details the competitive inhibition mechanism where 4-Methylpyrazole blocks the ethanol oxidation pathway.
Figure 2: Competitive inhibition of ADH by 4-Methylpyrazole, preventing the formation of the catalytic ternary complex.
References
Li, T. K., & Theorell, H. (1969). Human liver alcohol dehydrogenase: inhibition by pyrazole and pyrazole analogs.[3] Acta Chemica Scandinavica. Link
Yin, S. J., et al. (1990). Identification of a human stomach alcohol dehydrogenase with distinctive kinetic properties. Biochemical International. Link
Bradford, B. U., et al. (1986). Inhibition of microsomal oxidation of ethanol by pyrazole and 4-methylpyrazole in vitro.[4][5] Biochemical Journal. Link
El-Malah, A., et al. (2022). Novel pyrazole derivatives as potential antimicrobial agents: Synthesis, biological evaluation and molecular docking studies. Bioorganic Chemistry. Link
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3406, Fomepizole. Link
Comprehensive Guide: Validating the Purity of 1-((1-Propyl-1H-pyrazol-4-yl)sulfonyl)piperazine Using LC-MS
Executive Summary The purity validation of active pharmaceutical ingredients (APIs) and critical intermediates is a foundational requirement in drug development. 1-((1-Propyl-1H-pyrazol-4-yl)sulfonyl)piperazine is a vers...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The purity validation of active pharmaceutical ingredients (APIs) and critical intermediates is a foundational requirement in drug development. 1-((1-Propyl-1H-pyrazol-4-yl)sulfonyl)piperazine is a versatile building block characterized by a basic piperazine ring, an electron-withdrawing sulfonyl linker, and a lipophilic, UV-active pyrazole moiety. This guide provides an objective comparison of analytical techniques for its purity validation, establishing Liquid Chromatography-Mass Spectrometry (LC-MS) as the gold standard. Furthermore, it details a self-validating LC-MS protocol designed to ensure high-fidelity structural identification and trace impurity quantification.
Chemical Profiling & Analytical Rationale
To design an effective purity assay, one must first analyze the physicochemical properties of the target molecule. 1-((1-Propyl-1H-pyrazol-4-yl)sulfonyl)piperazine presents specific analytical challenges and opportunities:
The Piperazine Moiety: As a secondary amine, piperazine is strongly basic. On standard silica-based stationary phases at neutral pH, this basicity leads to severe peak tailing due to secondary interactions with residual silanols. Utilizing an acidic mobile phase (e.g., 0.1% Formic Acid) ensures the amine is fully protonated, yielding sharp, symmetrical peaks[1]. Furthermore, this protonation makes the molecule exceptionally amenable to Positive Electrospray Ionization (ESI+)[2].
The Pyrazole Ring: This aromatic system provides a distinct UV chromophore, allowing for orthogonal detection via Diode-Array Detection (DAD) at ~254 nm[2].
Impurity Profile: Typical synthesis byproducts include unreacted piperazine, regioisomers from the pyrazole alkylation step, and sulfonyl hydrolysis products. Because some of these impurities (like free piperazine) lack strong UV absorbance, relying solely on UV detection is analytically dangerous[3].
The Causality of LC-MS Selection: LC-MS is selected over standalone HPLC because it provides orthogonal data streams. While HPLC-UV can quantify known, UV-active impurities, it suffers from co-elution risks and cannot identify unknown degradants[4]. LC-MS resolves this by providing exact mass data (m/z) for every chromatographic peak, enabling the immediate structural elucidation of synthesis byproducts[3].
Objective Comparison: LC-MS vs. Alternative Techniques
When validating the purity of sulfonyl piperazine derivatives, analytical scientists must choose the appropriate technique based on sensitivity, throughput, and structural resolution.
Analytical Technique
Primary Advantage
Key Limitation
Limit of Detection (LOD)
Best Application
LC-MS (ESI-TOF/QqQ)
Exact mass ID, high sensitivity, detects non-UV active species
Cannot identify co-eluting peaks or non-UV impurities
~0.1–1 µg/mL
Routine batch release & QA where impurities are known[4]
qNMR
Absolute quantification without the need for reference standards
Low sensitivity; requires high sample concentration
~0.1% (w/w)
Primary reference standard certification & structural confirmation[5]
Analytical Insight: For comprehensive impurity qualification, regulatory bodies increasingly expect a combination of these techniques. HPLC-UV is often used for routine assay, while LC-MS is deployed to investigate unknown peaks and qNMR is used to certify the purity of the reference standards used in the HPLC calibrations[4],[5].
Experimental Workflow & Self-Validating Protocol
To ensure absolute trustworthiness in the purity data, the analytical workflow must be a self-validating system. This means incorporating internal controls that actively prove the system is performing correctly during the run.
Fig 1. Dual-detection LC-MS workflow for sulfonyl piperazine purity validation.
Step-by-Step LC-MS Methodology
1. Chromatographic Parameters:
Column: Waters XBridge C18 (50 mm × 2.1 mm, 3.5 μm particle size)[1]. Rationale: The hybrid silica particle provides excellent stability across a broad pH range and minimizes silanol interactions with the piperazine.
Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.
Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.
Gradient: Linear gradient from 5% B to 95% B over 3.5 minutes, held at 95% B for 1.5 minutes, followed by a 1-minute re-equilibration[1].
Scan Range: m/z 100 to 800. The expected target mass [M+H]+ for C10H18N4O2S is m/z 259.12.
3. The Self-Validating Sequence:
A robust protocol prevents false positives/negatives through a rigid injection sequence:
System Blank (Sample Diluent): Injected first to establish the baseline and prove the absence of column carryover or background contamination.
System Suitability Standard (SST): A 1 µg/mL injection of a certified reference standard. Validation Check: The system must demonstrate a retention time relative standard deviation (RSD) of <1.0% and a mass accuracy within 5 ppm.
Sample Injection: The batch sample prepared at 1 mg/mL.
Spike Recovery (Matrix Control): The batch sample spiked with 0.1% of a known impurity. Validation Check: Proves that the high concentration of the main API peak does not cause ion suppression that would mask trace impurities[4].
Data Interpretation & Troubleshooting
When calculating the final purity, analysts must synthesize data from both the UV and MS detectors.
Area Normalization vs. External Calibration: For early-stage development, purity is often reported as "Area %" from the Total Ion Chromatogram (TIC) or UV trace[1]. However, because different impurities have different ionization efficiencies, Area % is only an estimate. For formal validation, an external calibration curve using certified reference standards is required.
Troubleshooting Ion Suppression: A critical gap in LC-MS is suppressed ionization. A high quantity of the drug substance co-eluting with a trace impurity can saturate the ESI droplet surface, rendering the impurity "invisible" to the mass spectrometer even if it is present[4]. Solution: If the DAD trace shows a peak that is absent in the TIC, ion suppression or a non-ionizable impurity is occurring. Diluting the sample by 10x and re-injecting often restores the ionization of the trace component.
Isomeric Impurities: LC-MS cannot easily differentiate between structural isomers (e.g., propyl attachment at different nitrogen atoms on the pyrazole ring) because they share the same exact mass and fragmentation pattern[4]. If isomers are suspected, the gradient must be flattened to ensure chromatographic resolution prior to MS detection, or the sample must be diverted for NMR analysis[5].
References
Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis. Journal of Medicinal Chemistry - ACS Publications.
Why HPLC Alone is not Sufficient for Impurity Qualification. Veeprho.
A Comparative Guide to HPLC and NMR Analysis for Purity Validation of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose. Benchchem.
Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. MDPI.
LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA.
Reference Standards for 1-((1-Propyl-1H-pyrazol-4-yl)sulfonyl)piperazine: A Comparison and Characterization Guide
This guide provides a technical comparison and characterization protocol for 1-((1-Propyl-1H-pyrazol-4-yl)sulfonyl)piperazine , a critical sulfonyl-piperazine building block often utilized in the synthesis of pyrazole-ba...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a technical comparison and characterization protocol for 1-((1-Propyl-1H-pyrazol-4-yl)sulfonyl)piperazine , a critical sulfonyl-piperazine building block often utilized in the synthesis of pyrazole-based pharmaceutical intermediates (e.g., for PDE5 inhibitors or kinase inhibitors).
Executive Summary
In drug development and medicinal chemistry, 1-((1-Propyl-1H-pyrazol-4-yl)sulfonyl)piperazine (hereafter referred to as PP-Sulf-Pip ) serves as a functional scaffold. Its secondary amine and sulfonyl-pyrazole moiety make it a versatile nucleophile and electrophile carrier. However, its hygroscopic nature and potential for regioisomeric impurities during synthesis (e.g., N2-propyl isomers) demand rigorous reference standard qualification.
This guide compares the three primary tiers of reference standards available for PP-Sulf-Pip and details a self-validating characterization workflow to ensure data integrity in GLP/GMP environments.
Part 1: Comparative Analysis of Reference Standard Grades
Selecting the appropriate reference standard depends on the intended application (e.g., early discovery vs. GMP release testing). The table below objectively compares the performance and data requirements for the three primary alternatives.
Table 1: Performance Matrix of Reference Standard Alternatives
Start with Alternative C during lead optimization to save cost.
Switch to Alternative B when establishing initial SAR (Structure-Activity Relationships) to ensure potency data isn't skewed by salts (e.g., TFA salts from prep-HPLC).
Mandate Alternative A only if PP-Sulf-Pip is a defined regulatory starting material (RSM) or a critical impurity in a late-stage clinical candidate.
Part 2: Technical Characterization Protocols
To validate a standard of Alternative B or C quality, you must establish Identity , Purity , and Potency . The following protocols rely on causality—proving the structure exists as claimed—rather than simple matching.
Protocol 1: Structural Identification (The "Fingerprint" Triad)
Objective: Unequivocally confirm the N1-propyl regiochemistry and the integrity of the piperazine ring.
Step 1: 1H-NMR Spectroscopy (DMSO-d6, 400 MHz+)
Diagnostic Signals:
Pyrazole H3/H5: Look for two distinct singlets (or doublets with small J) around
7.8–8.5 ppm. Causality: Confirms the 1,4-substitution pattern.
Propyl Group: Triplet (
~0.8 ppm), Multiplet ( ~1.8 ppm), Triplet ( ~4.1 ppm). Critical Check: The N-CH2 triplet at 4.1 ppm distinguishes N1-alkylation from C-alkylation.
Piperazine Ring: Two sets of multiplets/triplets at
2.8–3.2 ppm.
Common Pitfall: Broadening of piperazine protons indicates salt formation or proton exchange. Add D2O to collapse the NH signal.
Step 2: High-Resolution Mass Spectrometry (HRMS)
Method: ESI+ (Electrospray Ionization).
Target: [M+H]+ = 259.1223 (Calculated for C10H19N4O2S).
Acceptance: Mass error < 5 ppm.
Fragment Check: Look for m/z ~173 (loss of piperazine) to confirm the sulfonyl linkage.
Step 3: FTIR (ATR Method)
Target Bands:
Sulfonamide (O=S=O): Strong symmetric/asymmetric stretches at 1150–1170 cm⁻¹ and 1330–1350 cm⁻¹.
Objective: Determine the "As-Is" purity and calculate the "Assay" (content) by correcting for volatiles.
Methodology:
Chromatographic System:
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
Mobile Phase A: 0.1% Formic Acid in Water (buffers silanols).
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 95% B over 15 min.
Detection: UV at 254 nm (aromatic pyrazole) and 210 nm (piperazine backbone).
Validation: The purity % at 210 nm and 254 nm should be within 1.0% of each other. Divergence implies non-chromophoric impurities.
Potency Calculation (Mass Balance Approach):
Note: Use Karl Fischer (KF) for water and TGA for volatiles.
Part 3: Visualization of Workflows
Diagram 1: Characterization Decision Tree
This workflow illustrates the logical progression for qualifying a reference standard, ensuring no step is skipped.
Caption: Logical workflow for converting crude material into a qualified reference standard, emphasizing the iterative purification loop.
Diagram 2: Structural Connectivity & NMR Logic
This diagram maps the chemical structure to the diagnostic characterization signals, visualizing the "Self-Validating" aspect of the protocol.
Caption: Structural connectivity map linking chemical moieties to their specific diagnostic analytical signals.
References
International Council for Harmonisation (ICH). Guideline Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. (2000). Defines requirements for reference standards in GMP. Link
International Organization for Standardization (ISO). ISO 17034:2016 General requirements for the competence of reference material producers. (2016). The gold standard for CRM production. Link
United States Pharmacopeia (USP). General Chapter <11> Reference Standards. Provides protocols for establishing and using reference standards. Link
European Medicines Agency (EMA). Guideline on the content of the dossier for chemical purity and microbiological quality. (2014).[1] Outlines purity requirements for starting materials. Link
PubChem. Compound Summary: 4-(1H-Pyrazol-1-yl)piperidine derivatives (Structural Analogues).[1] (Accessed 2024). Used for fragment m/z verification logic. Link
Elemental analysis data for 1-((1-Propyl-1H-pyrazol-4-yl)sulfonyl)piperazine
Evaluating Elemental Purity in Drug Discovery Building Blocks: A Comparative Guide on 1-((1-Propyl-1H-pyrazol-4-yl)sulfonyl)piperazine In modern drug discovery, piperazine and pyrazole-derived sulfonamides are highly val...
Author: BenchChem Technical Support Team. Date: March 2026
Evaluating Elemental Purity in Drug Discovery Building Blocks: A Comparative Guide on 1-((1-Propyl-1H-pyrazol-4-yl)sulfonyl)piperazine
In modern drug discovery, piperazine and pyrazole-derived sulfonamides are highly valued for their diverse pharmacological profiles, serving as critical motifs in antimicrobial agents and target-specific kinase inhibitors. When synthesizing or sourcing complex building blocks like 1-((1-Propyl-1H-pyrazol-4-yl)sulfonyl)piperazine (C₁₀H₁₈N₄O₂S) , relying solely on relative purity metrics such as LC-MS or ¹H-NMR is a critical vulnerability. These techniques often overlook "invisible" impurities like residual inorganic salts, moisture, or non-UV absorbing solvents.
As a Senior Application Scientist, I mandate CHNS (Carbon, Hydrogen, Nitrogen, Sulfur) elemental analysis as the orthogonal gold standard for absolute purity validation. This guide objectively compares the elemental performance of a high-purity synthesized lot of 1-((1-Propyl-1H-pyrazol-4-yl)sulfonyl)piperazine against a standard commercial grade and a structurally related analogue, detailing the causality behind the analytical workflows.
The Causality of Elemental Analysis in Sulfonamides
Elemental analysis of sulfonamides presents unique chemical challenges. Because these compounds contain highly oxidized sulfur (S⁶⁺) and multiple nitrogen atoms, standard combustion can sometimes yield incomplete conversion or refractory byproducts.
To achieve absolute stoichiometric integrity, the sample must undergo at 1150°C in an oxygen-enriched atmosphere[1]. The causality behind the instrument's design relies on two critical phases:
Oxidation: Carbon and hydrogen are oxidized to CO₂ and H₂O. However, sulfur can form a mixture of SO₂ and SO₃, and nitrogen forms various oxides (NOₓ).
Catalytic Reduction: The combustion gases must pass over a hot copper reduction column. This step is non-negotiable; the copper acts as a reducing agent to quantitatively convert all NOₓ species to N₂ gas and SO₃ to SO₂, while simultaneously scrubbing excess O₂ from the carrier gas stream. Without this reduction step, the downstream Gas Chromatography (GC) separation and Thermal Conductivity Detector (TCD) would yield highly erratic nitrogen and sulfur quantifications.
Experimental Workflow
Fig 1. CHNS elemental analysis workflow for sulfonamide building blocks.
Self-Validating Protocol for CHNS Analysis
To ensure trustworthiness, the following protocol operates as a self-validating system, meaning the instrument continuously verifies its own accuracy during the run.
Step-by-Step Methodology:
Instrument Calibration: Calibrate the elemental analyzer (e.g., Vario EL Cube) using a certified organic analytical standard such as sulfanilamide. To maintain a self-validating loop,. If the standard deviates by >0.30% absolute, the system must automatically halt for recalibration[2].
Micro-Weighing: Accurately weigh 1.0 to 3.0 mg of the completely dry, finely ground sample into a clean tin capsule using a (±0.1 µg precision)[3].
Combustion Aid Addition (Critical for Sulfonamides): Add ~2 mg of Tungsten(VI) oxide (WO₃) to the tin capsule. Causality: WO₃ acts as a localized oxygen donor and combustion promoter, ensuring the quantitative conversion of all sulfur species to SO₂ and preventing the formation of refractory sulfates in the ash.
Combustion & Separation: Seal the capsule, drop it into the 1150°C furnace, and allow the automated GC to separate the N₂, CO₂, H₂O, and SO₂ gases based on their elution times[1].
Data Validation: Compare the TCD output against the theoretical calculated values. According to, the measured CHNS values must be within ±0.4% (absolute) of the theoretical values[4].
Comparative Data Analysis
The table below compares the elemental performance of a high-purity synthesized lot of 1-((1-Propyl-1H-pyrazol-4-yl)sulfonyl)piperazine (Product A) against a standard commercial grade (Alternative B) and a structurally related analogue, 1-(Phenylsulfonyl)piperazine (Alternative C).
Compound / Grade
%C
%H
%N
%S
ACS Compliance (±0.4%)
Theoretical (C₁₀H₁₈N₄O₂S)
46.49
7.02
21.69
12.41
N/A
High-Purity Product A
46.55
7.08
21.60
12.35
Pass
Commercial Grade B
46.88
7.12
20.60
11.79
Fail (See discussion)
Analogue (Theoretical)
53.08
6.24
12.38
14.17
N/A
Analogue (Observed)
53.15
6.20
12.35
14.10
Pass
Expert Insights on the Data:
Product A demonstrates exceptional stoichiometric alignment with the theoretical values, confirming the absence of inorganic salts or residual solvents.
Commercial Grade B fails the ACS ±0.4% threshold[4], specifically showing depressed Nitrogen (-1.09%) and Sulfur (-0.62%) values, alongside slightly elevated Carbon. Causality: This specific deviation profile is a classic indicator of residual ethyl acetate (C₄H₈O₂) trapped in the crystal lattice from the purification phase. Because ethyl acetate has a higher carbon content (54.5%) and zero nitrogen/sulfur, its presence artificially inflates the %C while diluting the %N and %S. An LC-MS analysis would likely miss this entirely, highlighting why CHNS is mandatory for true quality control.
Alternative C (Analogue) validates that the protocol scales perfectly to other sulfonamide building blocks, maintaining high precision across different molecular weights and elemental ratios.
University of British Columbia (UBC) Chemistry. "CHNS Elemental Analysis Common Problems". Available at:[Link]
Mettler Toledo. "CHNSO Elemental Analysis – Sample Preparation". Available at:[Link]
SlideServe / American Chemical Society (ACS). "Can Publishable Research Results Be Produced in Effective Undergraduate Chemistry Labs? (ACS Guidelines)". Available at:[Link]
Chemical Context:
1-((1-Propyl-1H-pyrazol-4-yl)sulfonyl)piperazine is a bioactive heterocyclic intermediate, commonly associated with the synthesis of PDE5 inhibitors (e.g., Sildenafil analogs). While often classified as an Irritant (H315, H319, H335) , its structural similarity to potent pharmaceutical ingredients mandates that it be handled as a High-Potency Compound (HPC) for disposal purposes.
Critical Safety Directives:
🚫 DO NOT FLUSH: Strictly prohibited from entering municipal water systems due to potential aquatic toxicity and bioactive persistence.
🚫 DO NOT MIX WITH OXIDIZERS: The piperazine secondary amine and the sulfonamide moiety can react vigorously with strong oxidizers (e.g., Nitric Acid, Peroxides), potentially generating nitrosamines or exothermic runaway.
⚠️ BIOACTIVE RISK: Treat all waste as if it possesses the pharmacological activity of the final drug product.
PART 2: CHEMICAL PROFILE & WASTE CLASSIFICATION
Before initiating disposal, you must characterize the waste stream.[1] This molecule does not typically carry a specific RCRA P- or U-list code, but it defaults to Hazardous Waste based on toxicity characteristics and industry best practices for pharmaceutical intermediates.
Place the sealed container into the lab’s Solid Hazardous Waste Drum (Fiber or Poly drum).
Scientist's Note: Do not use "General Trash" or "Biohazard" bags. This is chemical waste.[4][5]
Destruction:
Ship to a TSDF (Treatment, Storage, and Disposal Facility) approved for High-Temperature Incineration . This ensures the breakdown of the thermally stable pyrazole-sulfonyl ring system.
Objective: Prevent solvent cross-contamination and precipitation in waste lines.
Solvent Check:
Does the solution contain Halogenated solvents (DCM, Chloroform)?
YES: Dispose in Halogenated Waste Carboy .
NO: Dispose in Non-Halogenated Organic Waste Carboy .
pH Validation (The Self-Validating Step):
Why? Sulfonyl piperazines can precipitate if the pH shifts drastically, creating sludge in waste carboys that clogs disposal lines.
Action: Ensure the waste carboy pH is near neutral or slightly basic (compatible with the piperazine amine). Avoid mixing directly with concentrated acidic waste streams without neutralization.
Rinse Protocol:
Triple rinse empty source glassware with the compatible solvent (e.g., Methanol).
Add rinsate to the liquid waste container.
Deface the label of the empty source bottle and discard as glass waste.
PART 4: LOGICAL DECISION MATRIX (Visualization)
The following diagram illustrates the decision logic for disposing of this specific intermediate, ensuring compliance with EPA regulations and preventing incompatible mixtures.
Figure 1: Decision Logic for the segregation and disposal of sulfonyl piperazine intermediates. Note the convergence on incineration to ensure destruction of the heterocyclic scaffold.
PART 5: REGULATORY & COMPLIANCE FRAMEWORK
Why Incineration? (Expert Insight)
While chemical deactivation (e.g., bleach oxidation) is sometimes proposed for biologicals, it is not recommended for this class of chemicals in a laboratory setting. The sulfonyl-piperazine bond is chemically robust. Incomplete oxidation can yield toxic byproducts (e.g., chloramines). High-temperature incineration (regulated under 40 CFR Part 264 Subpart O ) guarantees the thermal decomposition of the nitrogen-sulfur bonds into safe combustion gases (
, ) which are then scrubbed by the facility [1].
Emergency Spill Contingency
If a spill occurs during the disposal process:
Isolate: Evacuate the immediate area to prevent inhalation of dust (STOT SE 3 hazard).
PPE: Don nitrile gloves, lab coat, and a P95/N95 particulate respirator .
Neutralize/Clean:
Solids: Sweep gently (do not raise dust) or use a HEPA vacuum.[6]
Liquids: Absorb with vermiculite or sand. Do not use sawdust (combustible reaction risk with sulfonamides under specific conditions).
Disposal: Place all cleanup materials into the Solid Hazardous Waste stream.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[7] [Link]
U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR. EPA.gov. [Link]
Personal protective equipment for handling 1-((1-Propyl-1H-pyrazol-4-yl)sulfonyl)piperazine
As a Senior Application Scientist, my objective is to equip you with more than just a standard safety data sheet. True laboratory safety and operational excellence are rooted in chemical logic.
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, my objective is to equip you with more than just a standard safety data sheet. True laboratory safety and operational excellence are rooted in chemical logic. When handling specialized heterocyclic building blocks like 1-((1-Propyl-1H-pyrazol-4-yl)sulfonyl)piperazine , we are managing a molecule defined by its structural duality.
By understanding why this compound behaves the way it does, researchers can transition from reactive compliance to proactive safety. This guide provides the definitive, self-validating protocols required to handle this compound safely and effectively in drug development and analytical workflows.
Chemical Profiling & Hazard Causality
To handle 1-((1-Propyl-1H-pyrazol-4-yl)sulfonyl)piperazine safely, you must understand its functional groups and their physiological interactions. Analogous sulfonylpiperazine derivatives are classified as Category 2 skin and eye irritants[1].
The Piperazine Ring (Basicity & Saponification): The free secondary amine on the piperazine ring imparts a localized basicity (estimated pKa ~9.0 - 9.8). If aerosolized powder contacts biological moisture (such as sweat or ocular fluid), it acts as a localized base. This causes the saponification of lipid bilayers, manifesting as acute skin irritation (H315) and serious eye damage (H319).
The Sulfonyl Group (Thermal Instability): The sulfonyl linkage (-SO2-) provides excellent chemical stability under ambient conditions but acts as a latent hazard during thermal decomposition. In the event of a laboratory fire, it will release highly toxic oxides of sulfur (SOx) and nitrogen (NOx).
Particulate Sensitization: Like many piperazine derivatives, the inhalation of fine dust can trigger specific target organ toxicity (H335), leading to severe respiratory irritation and potential long-term sensitization[1].
Quantitative Physicochemical Parameters
Summarizing the physical data dictates our operational boundaries.
Parameter
Value
Operational Implication
Molecular Weight
258.34 g/mol
Requires precise microbalance calibration for low-volume in vitro assays.
Estimated pKa (Amine)
~9.0 - 9.8
Acts as a localized base; requires immediate dilution/washing upon skin contact.
Fume Hood Face Velocity
0.4 - 0.6 m/s
Prevents aerosolized powder from breaching the sash barrier during transfer.
Glove Thickness (Nitrile)
≥ 0.11 mm
Provides sufficient breakthrough time against transient solvent exposure.
Personal Protective Equipment (PPE) Matrix
Standard lab attire is insufficient when handling concentrated basic amines. The following PPE matrix is mandated based on the guidelines set forth by the National Research Council[2].
Protection Zone
Required Equipment
Mechanistic Justification
Regulatory Standard
Ocular
Tight-fitting chemical safety goggles
Prevents corneal saponification from basic amine dust or solvent splashes.
The most hazardous phase of handling this compound is the transition from a dry, easily aerosolized powder to a solvated state. The following protocol is designed as a self-validating system to ensure absolute safety and assay integrity.
Objective: Safely prepare a 10 mM in vitro stock solution in Dimethyl Sulfoxide (DMSO).
Step 1: Environmental Control & Validation
Action: Conduct all handling inside a certified chemical fume hood.
Causality: Piperazine powders have low bulk density and are highly prone to aerosolization.
Self-Validation Check: Verify the digital monitor reads a face velocity of 0.4–0.6 m/s. Tape a small strip of Kimwipe to the bottom of the sash; it should pull gently inward without violent fluttering. If it flutters violently, the turbulence will scatter the powder.
Step 2: Gravimetric Transfer
Action: Tare an anti-static weigh boat. Use a grounded stainless-steel spatula to transfer the powder.
Causality: The dry powder holds static charge easily, which can cause the material to "jump" and contaminate the operator's gloves or the balance enclosure.
Self-Validation Check: The powder must rest flat in the weigh boat. If it clings to the vertical walls, static is present. Discharge the area with an anti-static gun before proceeding.
Step 3: Solubilization
Action: Transfer the powder to a borosilicate glass vial. Add anhydrous DMSO to achieve the 10 mM concentration. Ensure you are double-gloved.
Causality: DMSO is a powerful penetration enhancer. If the compound is dissolved in DMSO and contacts the skin, its transdermal bioavailability increases exponentially, carrying the toxic payload directly into the bloodstream.
Self-Validation Check: Vortex for 30 seconds. Hold the vial against a light source; the solution must be completely optically clear with no particulate refraction. Any cloudiness indicates incomplete solubilization.
Step 4: Aliquoting and Storage
Action: Dispense into single-use opaque microcentrifuge tubes and store at -20°C.
Causality: Repeated freeze-thaw cycles can hydrolyze the sulfonyl linkage over time, compromising the structural integrity of the molecule and ruining downstream biological assays.
Decision tree and operational workflow for handling piperazine derivatives.
Emergency Response & Spill Management
Because of the compound's basic nature, emergency responses must be executed with precision to avoid exacerbating the hazard.
Accidental Skin/Eye Exposure: Do NOT attempt to neutralize the chemical burn with weak acids (like acetic acid), as the resulting exothermic acid-base reaction will cause thermal burns on top of the chemical irritation. Flush the affected area with copious amounts of water for a minimum of 15 minutes to mechanically remove the compound and dilute the localized pH.
Solid Powder Spill: Do NOT dry sweep. Dry sweeping will aerosolize the piperazine dust, creating an immediate inhalation hazard. Gently mist the powder with water to suppress dust formation, then wipe it up using absorbent pads.
Liquid Spill (Solvated in DMSO): Absorb with an inert material such as vermiculite or sand. Do not use combustible materials (like standard paper towels) for large DMSO spills.
Emergency exposure response workflow for sulfonylpiperazine derivatives.
Waste Disposal & Environmental Logistics
Improper disposal of sulfonylpiperazine derivatives can lead to environmental contamination and dangerous interactions in waste streams.
Solid Waste: All contaminated weigh boats, spatulas, and PPE must be placed in a sealed, puncture-resistant biohazard or chemical waste bin.
Liquid Waste: Solutions containing this compound (e.g., in DMSO or Methanol) must be routed to the Halogen-Free Organic Waste stream.
Incompatibility Warning: Never dispose of piperazine derivatives in waste carboys containing strong oxidizing agents or concentrated acids. The free amine can react exothermically, potentially leading to carboy rupture or the release of toxic gases[2].
References
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. URL: [Link]
Occupational Safety and Health Administration (OSHA). 29 CFR 1910.133 - Eye and face protection. URL: [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 709161, 1-(Methylsulfonyl)piperazine. URL: [Link]
Occupational Safety and Health Administration (OSHA). 29 CFR 1910.134 - Respiratory protection. URL: [Link]